5-Bromo-2,4-di-tert-butoxypyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUVEDTRZARNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1Br)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355988 | |
| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-61-5 | |
| Record name | 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,4-di-tert-butoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data, this guide combines reported information with computed properties and theoretical synthetic pathways to serve as a valuable resource.
Core Chemical Properties
This compound, with the CAS number 19752-61-5, is a substituted pyrimidine ring bearing a bromine atom and two tert-butoxy groups.[1][2][3] These functional groups impart specific reactivity and physical properties to the molecule, making it a potentially useful building block in the synthesis of more complex chemical entities.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ | PubChem[4] |
| Molecular Weight | 303.20 g/mol | PubChem[4] |
| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | PubChem[4] |
| CAS Number | 19752-61-5 | P&S Chemicals[6] |
| Physical State | Solid or liquid | Sigma-Aldrich[3] |
| Purity | ≥ 95% | Sigma-Aldrich[3] |
| XLogP3 | 3.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
Note: The XLogP3 value suggests that the compound is relatively lipophilic. The physical state being listed as "solid or liquid" by a commercial supplier indicates its melting point may be near ambient temperature.[3]
Spectral Data
Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available at this time. However, based on its chemical structure, the following spectral features can be anticipated:
-
¹H NMR: A singlet in the aromatic region for the C6-proton of the pyrimidine ring. Two singlets in the aliphatic region corresponding to the protons of the two non-equivalent tert-butoxy groups.
-
¹³C NMR: Resonances for the six distinct carbon atoms of the pyrimidine ring, with those bonded to oxygen and nitrogen appearing at lower field. Signals for the quaternary and methyl carbons of the tert-butyl groups would be expected in the aliphatic region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of a bromine atom.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on general methods for the preparation of substituted pyrimidines. A common precursor for such compounds is 5-bromouracil or 5-bromo-2,4-dichloropyrimidine.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from 5-bromo-2,4-dichloropyrimidine. This approach involves the nucleophilic substitution of the chlorine atoms with tert-butoxide.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19752-61-5 Cas No. | 5-Bromo-2,4-di-(tert-butoxy)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine
CAS Number: 19752-61-5
This technical guide provides a comprehensive overview of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications in the development of therapeutic agents, particularly kinase inhibitors.
Core Chemical and Physical Properties
This compound is a substituted pyrimidine with the molecular formula C₁₂H₁₉BrN₂O₂.[1][2] The presence of the bromine atom and the two bulky tert-butoxy groups at positions 2 and 4 of the pyrimidine ring are pivotal to its chemical reactivity and utility in organic synthesis.[1] The tert-butoxy groups can serve as protecting groups that can be removed under acidic conditions to reveal the corresponding hydroxyl groups, while the bromo substituent provides a reactive site for various cross-coupling reactions.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 19752-61-5 |
| Molecular Formula | C₁₂H₁₉BrN₂O₂[1][2] |
| Molecular Weight | 303.20 g/mol [1][2] |
| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine[2] |
| XLogP3 | 3.5[2] |
| Topological Polar Surface Area | 44.2 Ų[2] |
| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from a more readily available brominated pyrimidine precursor, such as 5-bromo-2,4-dichloropyrimidine. The chloro-substituents are then displaced by tert-butoxy groups via a nucleophilic aromatic substitution reaction.
Illustrative Synthetic Pathway
A plausible synthetic route involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium tert-butoxide.
References
An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-di-tert-butoxypyrimidine, a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and a generalized synthesis protocol based on related compounds.
Chemical Identity and Synonyms
The compound with the common name this compound is systematically named according to IUPAC nomenclature. It is also identified by various synonyms and database registry numbers, which are crucial for cross-referencing in research and procurement.
The formal IUPAC name for this compound is 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine .[1][2]
Synonyms:
-
5-bromo-2,4-ditert-butoxypyrimidine[2]
-
5-bromo-2,4-ditert-butoxy-pyrimidine[2]
-
MLS000066854[2]
-
SMR000073323[2]
-
ZINC00334065[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 303.20 g/mol | PubChem[1] |
| CAS Number | 19752-61-5 | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 302.06299 Da | PubChem[1] |
| Monoisotopic Mass | 302.06299 Da | PubChem[1] |
| Topological Polar Surface Area | 44.2 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
Synthesis Methodology
A plausible, though not explicitly documented, synthetic pathway is the reaction of 5-bromo-2,4-dichloropyrimidine with potassium tert-butoxide. This type of reaction is a common method for introducing alkoxy groups onto a pyrimidine ring.
General Experimental Protocol (Hypothesized):
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane, potassium tert-butoxide (a slight excess of 2 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the careful addition of water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
The following diagram illustrates the logical workflow for this hypothesized synthesis.
Caption: Hypothesized synthesis workflow for this compound.
Biological Activity and Signaling Pathways
The surveyed scientific literature does not contain specific studies on the biological activity or the mechanism of action of this compound. However, the broader class of bromo-pyrimidine derivatives has been investigated for various therapeutic applications.
Notably, various bromo-pyrimidine analogues have been designed and evaluated as potential tyrosine kinase inhibitors for anticancer therapy.[3] For instance, certain derivatives have shown potent activity against the Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[3] Other studies have explored 5-substituted O4-alkylpyrimidines as CDK2 inhibitors, which could have applications in cell cycle regulation and cancer treatment.
It is important to emphasize that these findings relate to the broader class of bromo-pyrimidines, and the specific biological effects of this compound remain to be elucidated through dedicated experimental studies. As such, there is no established signaling pathway or experimental workflow involving this specific compound to be visualized at this time. Researchers are encouraged to investigate the potential biological activities of this compound, given the demonstrated potential of the bromo-pyrimidine scaffold.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key intermediate in the development of various pharmacologically active molecules. This document outlines a plausible synthetic pathway, detailed experimental protocols for key transformations, and the expected analytical data for the characterization of the final compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1][2]
| Property | Value |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ |
| Molecular Weight | 303.20 g/mol |
| CAS Number | 19752-61-5 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from readily available uracil. The pathway involves an initial bromination, followed by chlorination to an activated intermediate, and finally, a nucleophilic substitution with a tert-butoxide source.
References
Spectroscopic Profile of 5-Bromo-2,4-di-tert-butoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Bromo-2,4-di-tert-butoxypyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from analogous structures and foundational spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar chemical entities.
Predicted Spectral Data
The following sections and tables summarize the anticipated spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the aromatic proton on the pyrimidine ring and the protons of the two tert-butyl groups.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.4 - 8.6 | Singlet | 1H | C6-H (Pyrimidine ring) |
| ~ 1.6 - 1.7 | Singlet | 18H | 2 x -O-C(CH₃)₃ |
¹³C NMR (Carbon NMR) Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the different carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 165 - 170 | C2/C4 | Carbons attached to two heteroatoms (N and O) are significantly deshielded. |
| ~ 160 - 165 | C2/C4 | |
| ~ 155 - 158 | C6 | Aromatic carbon attached to a proton. |
| ~ 105 - 110 | C5 | Carbon bearing the bromine atom. |
| ~ 85 - 90 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 28 - 30 | -O-C(CH₃ )₃ | Methyl carbons of the tert-butyl groups. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2980 - 2950 | C-H stretch | Aliphatic (tert-butyl) |
| 1580 - 1550 | C=N stretch | Pyrimidine ring |
| 1480 - 1450 | C=C stretch | Pyrimidine ring |
| 1390 - 1365 | C-H bend | tert-butyl (characteristic doublet) |
| 1250 - 1200 | C-O stretch | Aryl-O-Alkyl ether |
| ~ 600 | C-Br stretch | Bromo-aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.
| m/z Value | Assignment | Notes |
| ~ 302 / 304 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in two peaks of nearly equal intensity separated by 2 m/z units.[1][2][3] |
| ~ 246 / 248 | [M - C₄H₈]⁺ | Loss of isobutylene from a tert-butoxy group. |
| ~ 190 / 192 | [M - 2(C₄H₈)]⁺ | Loss of two molecules of isobutylene. |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often a prominent peak). |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[4]
-
Mix the sample using a vortex or sonication until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Securely cap and label the NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
Reference: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Data Acquisition:
-
Spectrometer: Same instrument as ¹H NMR.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Pulse Angle: 30-45°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Reference: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and free of contaminants by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
Data Acquisition (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI) is a common technique for relatively volatile and thermally stable compounds.
-
Inlet System: A gas chromatograph (GC-MS) or a direct insertion probe can be used to introduce the sample.
-
Electron Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 50-500.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Method: ESI is a soft ionization technique suitable for a wider range of compounds.[4]
-
Inlet System: The sample solution is introduced via direct infusion or through a liquid chromatograph (LC-MS).
-
Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
An In-depth Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine: Solubility, Stability, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 5-Bromo-2,4-di-tert-butoxypyrimidine. It also details its application as a key intermediate in organic synthesis, particularly in the development of complex molecules for the pharmaceutical industry. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry. Its structural features, including the reactive bromine atom and the bulky tert-butoxy protecting groups, allow for selective functionalization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 19752-61-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ | [1][3][4] |
| Molecular Weight | 303.20 g/mol | [1][4] |
| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | [3][4] |
| Physical Form | Solid or liquid | |
| Purity | ≥98% (typical) | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Solubility Profile
| Solvent | Predicted Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dichloromethane (DCM) | > 50 |
| Tetrahydrofuran (THF) | > 50 |
| Ethyl Acetate | > 30 |
| Methanol | < 10 |
| Ethanol | < 10 |
| Water | < 0.1 |
Experimental Protocol for Solubility Determination
Objective: To determine the kinetic and thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DCM, THF, Ethyl Acetate, Methanol, Ethanol, Water)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
Kinetic Solubility:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a small aliquot of the DMSO stock solution to each of the test solvents to achieve a target concentration (e.g., 100 µM).
-
Vortex the solutions for 1 minute.
-
Let the solutions stand at room temperature for 1 hour.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.
Thermodynamic Solubility:
-
Add an excess amount of solid this compound to a known volume of each test solvent.
-
Place the samples in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant by HPLC-UV to determine the equilibrium solubility.
Stability Profile
The stability of this compound under various conditions is crucial for its storage and use in synthetic procedures. The tert-butoxy groups are generally stable under basic conditions but can be cleaved by strong acids. The C-Br bond may be susceptible to degradation under photolytic conditions. The following table provides an illustrative stability profile.
| Condition | Stressor | Predicted Outcome |
| Hydrolytic | pH 3 (aq. buffer) | Potential deprotection of tert-butoxy groups |
| pH 7 (aq. buffer) | Stable | |
| pH 9 (aq. buffer) | Stable | |
| Photolytic | UV light (254 nm) | Potential C-Br bond cleavage |
| Visible light | Likely stable | |
| Thermal | 60°C | Likely stable |
| >100°C | Potential for decomposition |
Experimental Protocol for Stability Assessment
Objective: To evaluate the hydrolytic, photolytic, and thermal stability of this compound.
Materials:
-
This compound
-
Aqueous buffers (pH 3, 7, and 9)
-
Organic solvent for stock solution (e.g., acetonitrile)
-
Photostability chamber with UV and visible light sources
-
Temperature-controlled oven
-
HPLC system with a suitable column and UV detector
Methodology:
Hydrolytic Stability:
-
Prepare a stock solution of this compound in acetonitrile.
-
Dilute the stock solution in each of the aqueous buffers (pH 3, 7, and 9) to a final concentration of 10 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC-UV to determine the remaining concentration of the parent compound and identify any degradation products.
Photostability:
-
Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solutions to controlled UV and visible light in a photostability chamber.
-
At specified time intervals, analyze the samples by HPLC-UV to assess degradation.
Thermal Stability (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC-UV to determine the purity and identify any degradants.
Synthetic Applications and Workflow
This compound is a key intermediate in the synthesis of substituted pyrimidines, which are prevalent scaffolds in many biologically active molecules, including kinase inhibitors.[5] The differential reactivity of the C-Br bond (amenable to cross-coupling reactions) and the tert-butoxy groups (which can be deprotected and further functionalized) allows for a stepwise and controlled synthesis of complex target molecules.
Below is a representative workflow for the synthesis of a 2,4,5-trisubstituted pyrimidine derivative using this compound as the starting material.
Experimental Protocol: Suzuki Coupling
Objective: To synthesize a 5-aryl-2,4-di-tert-butoxypyrimidine via a Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Methodology:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,4-di-tert-butoxypyrimidine.
This guide provides a foundational understanding of the properties and applications of this compound. Researchers are encouraged to use the provided protocols as a starting point for their specific experimental designs, adapting them as necessary to meet the requirements of their research goals.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 19752-61-5 Cas No. | 5-Bromo-2,4-di-(tert-butoxy)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 3. pschemicals.com [pschemicals.com]
- 4. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine for Researchers and Drug Development Professionals
An in-depth examination of the procurement, synthesis, and application of a versatile pyrimidine building block in modern medicinal chemistry.
This technical guide provides a comprehensive overview of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key heterocyclic intermediate for researchers, scientists, and drug development professionals. The document details its chemical properties, commercial availability, synthetic protocols, and its application in the synthesis of biologically active molecules, particularly as a scaffold for kinase inhibitors.
Chemical Properties and Commercial Availability
This compound is a substituted pyrimidine that serves as a valuable building block in organic synthesis. The presence of a bromine atom at the 5-position and tert-butoxy groups at the 2- and 4-positions provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of complex molecular architectures.
| Property | Value |
| CAS Number | 19752-61-5[1][2] |
| Molecular Formula | C₁₂H₁₉BrN₂O₂[1][2][3] |
| Molecular Weight | 303.20 g/mol [2][3] |
| IUPAC Name | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine[1] |
| Appearance | White to off-white solid/crystalline powder |
| Purity | Typically ≥98%[2] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
Table 1: Physicochemical Properties of this compound.
Commercial Suppliers
This compound is commercially available from a number of chemical suppliers. Researchers can procure this compound from the following vendors, among others:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Custom |
| P&S Chemicals | Not specified | Inquiry-based |
| Discovery Fine Chemicals | Not specified | Custom pack sizes |
| ChemUniverse | 95% | Inquiry-based |
| Apollo Scientific | Not specified | Inquiry-based[4] |
Table 2: Commercial Availability of this compound. Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on analogous reactions with other dihalopyrimidines and the known reactivity of potassium tert-butoxide.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Potassium tert-butoxide (KOtBu)[5]
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed synthesis of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
This protocol is adapted from established procedures for similar 5-bromopyrimidine derivatives and can be optimized for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura coupling of this compound.
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. 5-Bromopyrimidine derivatives, in particular, are key intermediates in the synthesis of kinase inhibitors for the treatment of cancer.[6] The pyrimidine core often mimics the adenine ring of ATP, enabling competitive binding to the kinase active site.
Role in Kinase Inhibitor Synthesis
The functionalization of the 5-position of the pyrimidine ring is a common strategy to achieve potency and selectivity for specific kinases.[6] Starting from this compound, various substituents can be introduced via cross-coupling reactions to interact with different regions of the kinase ATP-binding pocket. The tert-butoxy groups can be retained in the final molecule or hydrolyzed to the corresponding dihydroxy pyrimidine (uracil) analog if desired.
Kinase signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy.
Caption: A generic kinase signaling pathway (e.g., MAPK/ERK pathway) targeted by pyrimidine-based inhibitors.
This guide serves as a foundational resource for the utilization of this compound in research and development. Its versatile reactivity and commercial availability make it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19752-61-5 Cas No. | 5-Bromo-2,4-di-(tert-butoxy)pyrimidine | Apollo [store.apolloscientific.co.uk]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for 5-Bromo-2,4-di-tert-butoxypyrimidine, a key intermediate in synthetic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical Identity and Properties
This compound is a halogenated pyrimidine derivative valued for its utility as a building block in the synthesis of more complex molecules.[1][2] Its chemical structure allows for selective functionalization, making it a valuable reagent in drug discovery and materials science.
| Property | Value | Source(s) |
| CAS Number | 19752-61-5 | [3][4] |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ | [3][4] |
| Molecular Weight | 303.20 g/mol | [4][5] |
| Appearance | Solid or liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | [5] |
| Acute Toxicity, Oral (Inferred) | 4 | H302: Harmful if swallowed | [6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should meet NIOSH (US) or EN (EU) standards.[7]
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure | Source(s) |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [8] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting. | [8] |
Accidental Release Measures
In case of a spill, ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid material and shovel it into a suitable container for disposal. Do not let the product enter drains.[8]
Fire-Fighting Measures
Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8]
Experimental Protocols: Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. The following are generalized protocols adapted for this specific reagent.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.
-
Upon completion, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Biological Context and Applications
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer and antiviral drugs.[9][10] The functionalization of the pyrimidine ring is a key strategy in the development of novel pharmaceuticals.[11] Compounds like this compound serve as critical intermediates in the synthesis of these complex, biologically active molecules.[3] The bromo-substituent, in particular, allows for the introduction of diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[12]
Storage and Disposal
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep in a dark place.[3]
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8]
This technical guide is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet and your institution's Environmental Health and Safety department before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. nbinno.com [nbinno.com]
The Synthetic Versatility of 5-Bromo-2,4-di-tert-butoxypyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity and synthetic applications of 5-Bromo-2,4-di-tert-butoxypyrimidine, a key building block for researchers, scientists, and professionals in drug development. This document outlines its core chemical behaviors, presents quantitative data in structured formats, provides detailed experimental protocols, and visualizes key reaction pathways.
Introduction
This compound is a versatile heterocyclic intermediate, valued for its strategic role in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of a reactive bromine atom at the 5-position, coupled with the sterically bulky and acid-labile tert-butoxy protecting groups at the 2- and 4-positions, offers a unique combination of reactivity and synthetic flexibility. This guide explores the principal reactions of this compound, including metal-mediated cross-coupling and lithiation-electrophile trapping, and the subsequent deprotection to reveal the uracil scaffold. These characteristics make it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines and their derivatives, which are prominent in many biologically active compounds.
Core Reactivity
The reactivity of this compound is dominated by the chemistry of the C5-bromo bond and the lability of the tert-butoxy groups. The bulky tert-butoxy groups sterically hinder the pyrimidine ring, influencing the approach of reagents, and also electronically enrich the ring system.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for creating C-C bonds by coupling with boronic acids or their esters. This compound has been successfully coupled with arylboronic acids, providing a direct route to 5-arylpyrimidines.[1][2]
Lithiation and Electrophilic Quench
The bromine atom at the C5 position facilitates lithium-halogen exchange upon treatment with organolithium reagents, such as n-butyllithium, at low temperatures. The resulting 5-lithiated pyrimidine is a potent nucleophile that can react with a wide range of electrophiles.
-
Reaction with Ketones: The lithiated intermediate readily undergoes 1,2-addition to ketones, yielding tertiary alcohols.[3][4] This provides a powerful method for constructing complex C-C bonds at the 5-position of the pyrimidine ring.
Deprotection to Uracil Derivatives
The tert-butoxy groups serve as protecting groups for the corresponding lactam functions of a uracil ring. They are stable to many reaction conditions but can be readily removed under acidic conditions.
-
Acid-Catalyzed Hydrolysis: Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid efficiently cleaves the tert-butyl ethers to reveal the 2,4-dihydroxypyrimidine (uracil) tautomer.[1][3] This step is often performed as the final step in a synthetic sequence.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and reactions of this compound.
| Reaction | Reactants | Product | Yield (%) | Reference(s) |
| Synthesis | 5-Bromo-2,4-dichloropyrimidine, Sodium tert-butoxide | This compound | Not specified, but implied to be efficient | [5][6] |
| Suzuki Coupling & Deprotection | This compound, (3,5-difluorophenyl)boronic acid | 5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione | 84 (over 2 steps) | [1] |
| Lithiation & Aldol Addition | This compound, Ketone electrophile | Tertiary alcohol adduct | 17-55 | [3][4] |
| Deprotection & Reduction | Tertiary alcohol adduct | 5-Substituted uracil | 16-71 | [3][4] |
Experimental Protocols
Synthesis of this compound[5]
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (5.00 g, 22.00 mmol) in anhydrous tetrahydrofuran (THF, 70 mL) cooled in an ice bath under a nitrogen atmosphere, a suspension of sodium tert-butoxide (6.35 g, 66.0 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by standard procedures.
Suzuki-Miyaura Coupling of this compound[2]
A mixture of this compound (33.00 g, 108.8 mmol), (3,5-difluorophenyl)boronic acid (18.10 g, 114.6 mmol), and sodium carbonate (23.07 g, 217.7 mmol) in 1,4-dioxane (500 mL) and water (80 mL) is sparged with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (6.290 g, 5.443 mmol) is added in one portion. The reaction mixture is heated and stirred under a nitrogen atmosphere until the starting material is consumed. The product is then isolated and purified.
Lithiation and Reaction with a Ketone[7]
To a stirred solution of this compound (1.30 g, 4.30 mmol) in anhydrous, unstabilized THF (34 mL) cooled to -78 °C under a nitrogen atmosphere, n-butyllithium (2.5 M in hexanes, 2.6 mL, 6.46 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of the corresponding ketone (4.30 mmol) in THF is added. The reaction is stirred for 1 hour, allowing it to warm to room temperature. The reaction is then quenched and the tertiary alcohol product is purified.
Deprotection of a 5-Substituted-2,4-di-tert-butoxypyrimidine[3][4]
To a solution of the 5-substituted-2,4-di-tert-butoxypyrimidine derivative in dichloromethane (DCM), trifluoroacetic acid (TFA) and triethylsilane are added. The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the resulting uracil derivative is purified.
Visualization of Synthetic Pathways
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Lithiation and subsequent electrophilic quench workflow.
Caption: Suzuki-Miyaura coupling and deprotection workflow.
Applications in Drug Discovery
This compound is a valuable starting material in the synthesis of biologically active molecules. Its utility has been demonstrated in the development of:
-
P2Y2 Receptor Antagonists: This compound has been utilized in the synthesis of novel fluorescent antagonists for the P2Y2 receptor, a target for various diseases.[3][4][5][6]
-
c-MET Inhibitors: It serves as a key intermediate in the synthesis of ATP competitive type-III c-MET inhibitors, which are being investigated for cancer therapy.[1][2]
The synthetic routes to these potential therapeutic agents highlight the importance of the reactions described in this guide, showcasing how the C5-functionalization and subsequent deprotection are crucial steps in building the final complex molecules.
References
- 1. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active molecules, including kinase inhibitors used in oncology.[1] 5-Bromo-2,4-di-tert-butoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-bromo substituent towards palladium-catalyzed cross-coupling reactions.[1]
These application notes provide a detailed protocol and representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The tert-butoxy groups serve as protecting groups for the pyrimidine's hydroxyl functionalities and can be readily removed under acidic conditions post-coupling to reveal the corresponding uracil derivatives.
Principle of the Reaction
The Suzuki coupling reaction proceeds via a palladium(0) catalytic cycle. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond of the pyrimidine, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]
Data Presentation: Representative Conditions for Optimization
| Catalyst (mol%) | Ligand (if applicable) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15-24 | A standard and widely used condition for heteroaryl bromides.[2] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dimethoxyethane (DME) | 80 | 2-4 | Often effective for heteroaryl couplings, potentially with shorter reaction times.[3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-18 | Buchwald ligands like XPhos can be effective for challenging substrates. |
| Pd(PPh₃)₄ (0.5-5) | - | NaHCO₃ (2.0) | DME | Reflux | 12-18 | Conditions reported for a related di-tert-butoxypyrimidine boronic acid system.[2] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 (Microwave) | 0.25 | Microwave irradiation can dramatically reduce reaction times.[1] |
Experimental Protocols
Conventional Heating Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask) and purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).[2]
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 15-24 hours).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-di-tert-butoxypyrimidine.[4]
Microwave-Assisted Protocol
This protocol outlines an expedited procedure using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv, e.g., 0.5 mmol)
-
Arylboronic acid (1.2 equiv, e.g., 0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 1.5 mmol)
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[1]
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.[1]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]
-
Work-up and Purification: Follow steps 7 and 8 from the conventional heating protocol.
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[3][4] The 5-amino-2,4-di-tert-butoxypyrimidine scaffold is a valuable building block in the synthesis of various biologically active molecules. The Buchwald-Hartwig amination of 5-Bromo-2,4-di-tert-butoxypyrimidine provides a direct and efficient method for the introduction of an amino group at the C5 position of the pyrimidine ring.
This document provides detailed application notes and protocols for the successful execution of the Buchwald-Hartwig amination on this compound.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 5-amino-2,4-di-tert-butoxypyrimidine and regenerate the Pd(0) catalyst.[5][6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[7]
Experimental Protocols
This section details the general procedure for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[10]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)
-
Magnetic stirrer and heating plate/oil bath
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).[3]
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the pyrimidine substrate).[1]
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-amino-2,4-di-tert-butoxypyrimidine.[1]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of similar bromopyrimidine substrates. This data can serve as a starting point for the optimization of the amination of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | Morpholine | 65 | 16 | 40-83 | [9] |
| Pd(OAc)₂ (cat.) | BINAP (cat.) | Cs₂CO₃ (cat.) | Toluene | 3-Amino-2-bromopyridine | 110 | - | 40-51 | [11] |
| PdCl₂(PPh₃)₂ (cat.) | Xantphos (cat.) | NaOt-Bu (cat.) | Toluene | Various aryl amines | reflux | - | 27-82 | [12][13] |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
Common issues in Buchwald-Hartwig amination reactions and their potential solutions are outlined below:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Use a pre-catalyst or ensure an inert atmosphere is maintained.[2] |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C).[2] | |
| Inappropriate base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu).[2] | |
| Poor reagent quality | Use anhydrous, degassed solvents and high-purity reagents.[2] | |
| Side Reactions | Hydrodehalogenation | Optimize ligand choice; more electron-rich and bulky ligands can sometimes suppress this. |
| Dimerization of starting material | Adjust catalyst and ligand loading. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
Application Notes and Protocols: Sonogashira Coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, has become an indispensable tool in modern organic synthesis.[1][2][3] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4][5]
The pyrimidine scaffold is a privileged structure in medicinal chemistry.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule. The Sonogashira coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine is a key transformation for creating 5-alkynylpyrimidine derivatives, which are valuable intermediates for the synthesis of novel drug candidates and complex molecular structures.[1] These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[3]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2,4-di-tert-butoxypyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of 5-bromopyrimidine derivatives with various terminal alkynes. These conditions serve as an excellent starting point for the optimization of the coupling with this compound.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 3 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 4 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 5 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
| 6 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 80 | 12 | >90 |
| 7 | Various Alkynes | K₂PdCl₄ / S-Phos | n-Bu₄N⁺OH⁻ / EtOH/H₂O | 37 | <4 | High |
Data adapted from studies on similarly substituted bromopyrimidines and general Sonogashira protocols.[1][6][7] Room temperature (RT) conditions are often sufficient, but heating may be required for less reactive alkynes.
Experimental Workflow
The general workflow for a Sonogashira coupling experiment is outlined below, from initial setup to final product purification.
Caption: General experimental workflow for the Sonogashira coupling.
Experimental Protocols
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.[1]
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure at Elevated Temperature
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, combine this compound, the palladium catalyst, and the copper(I) co-catalyst.[7]
-
Flush the flask with an inert gas.
-
Add degassed DMF and triethylamine.
-
Add the terminal alkyne via syringe.[7]
-
Stir the mixture in a preheated oil bath at a temperature ranging from 60 °C to 100 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh bottle or a pre-catalyst can be beneficial. Ensure rigorous deoxygenation of all solvents and reagents.[8]
-
Anhydrous Conditions: Moisture can quench reagents and deactivate the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Dehalogenation of Starting Material:
-
If significant dehalogenation is observed, a milder base (e.g., diisopropylethylamine) or lower reaction temperature may be necessary.[1]
-
-
Reaction Stalls:
-
If the reaction does not go to completion, fresh catalyst can be added. Ensure the reaction is maintained under an inert atmosphere.[1]
-
-
Alkyne Homocoupling (Glaser coupling):
-
This side reaction can be minimized by ensuring a strictly oxygen-free environment and by adding the alkyne slowly to the reaction mixture.
-
References
Application Notes and Protocols for Stille Coupling with 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] 5-Bromo-2,4-di-tert-butoxypyrimidine is a valuable building block in the synthesis of various heterocyclic compounds, including potential kinase inhibitors and other biologically active molecules. The tert-butoxy groups serve as protecting groups for the pyrimidine ring's hydroxyl functionalities and can be readily removed under acidic conditions to reveal the corresponding uracil derivative. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse substituents via cross-coupling reactions.
These application notes provide detailed protocols for the Stille coupling of this compound with a range of organostannanes, offering a robust method for the synthesis of 5-substituted-2,4-di-tert-butoxypyrimidines.
Reaction Principle and Mechanism
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, with the concomitant departure of a trialkyltin halide. This is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
While specific literature data for the Stille coupling of this compound is limited, the following table presents representative data based on typical outcomes for similar bromopyrimidine substrates. These values should serve as a guideline for reaction optimization.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | (2-Thienyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 92 |
| 3 | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 8 | 78 |
| 4 | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 24 | 88 |
| 5 | (Pyridin-3-yl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 18 | 75 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
References
Application Notes and Protocols for 5-Bromo-2,4-di-tert-butoxypyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1] 5-Bromo-2,4-di-tert-butoxypyrimidine is a versatile, albeit sterically hindered, building block for the synthesis of such inhibitors. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[1] The tert-butoxy groups at the C2 and C4 positions act as protecting groups for the corresponding hydroxyl functionalities of a uracil ring. These bulky groups can be removed under acidic conditions to yield the final 5-substituted uracil derivative, a common motif in many biologically active compounds.
These application notes provide a detailed protocol for a two-step synthesis of a 5-aryl-uracil derivative, a scaffold present in inhibitors of various kinases, including p38 MAP kinase. The protocol outlines a Suzuki-Miyaura coupling followed by an acid-catalyzed deprotection.
Data Presentation
Table 1: Reagents for the Synthesis of a 5-Aryl-Uracil Analog
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role |
| This compound | 303.20 | Starting Material | |
| 4-Methylphenylboronic acid | 135.96 | Coupling Partner | |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Catalyst | |
| Sodium Carbonate | 105.99 | Base | |
| 1,4-Dioxane | 88.11 | Solvent | |
| Water | 18.02 | Solvent | |
| Trifluoroacetic Acid (TFA) | 114.02 | Deprotection Reagent | |
| Dichloromethane (DCM) | 84.93 | Solvent |
Table 2: Biological Activity of Representative 5-Aryl-Pyrimidine Kinase Inhibitors
| Inhibitor Scaffold | Target Kinase | IC50 (nM) |
| 5-Aryl-2,4-diaminopyrimidine | IRAK4 | 15 |
| 5-Aryl-pyrimidine | Bcr-Abl | 50 - 200 |
| 5-Aryl-uracil analog | p38α MAP Kinase | 10 - 100 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to synthesize 5-(4-Methylphenyl)-2,4-di-tert-butoxypyrimidine.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, 4-Methylphenylboronic acid, and Sodium Carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(4-Methylphenyl)-2,4-di-tert-butoxypyrimidine.
Protocol 2: Deprotection of 5-(4-Methylphenyl)-2,4-di-tert-butoxypyrimidine
This protocol describes the acid-catalyzed removal of the tert-butoxy protecting groups to yield the final 5-(4-Methylphenyl)uracil.
Materials:
-
5-(4-Methylphenyl)-2,4-di-tert-butoxypyrimidine (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 5-(4-Methylphenyl)-2,4-di-tert-butoxypyrimidine in dichloromethane in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid to the solution (a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude product, 5-(4-Methylphenyl)uracil, can be further purified by recrystallization or precipitation.
Mandatory Visualization
Caption: Synthetic workflow for a 5-aryl-uracil kinase inhibitor analog.
Caption: The p38 MAP Kinase signaling pathway and point of inhibition.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines using 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules, including kinase inhibitors, antivirals, and antibacterial agents, makes the development of efficient synthetic routes to novel pyrimidine derivatives a critical endeavor in drug discovery. 5-Bromo-2,4-di-tert-butoxypyrimidine is a versatile building block for the synthesis of a diverse range of 5-substituted pyrimidine scaffolds. The tert-butoxy groups serve as protecting groups for the 2- and 4-hydroxyl functionalities of the pyrimidine ring, which can be readily removed post-functionalization. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
These application notes provide detailed protocols for the synthesis of substituted pyrimidines using this compound as a key intermediate. The methodologies covered include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions, followed by the deprotection of the tert-butoxy groups.
Key Applications and Advantages
-
Versatile Precursor: this compound allows for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the 5-position of the pyrimidine ring.
-
Mild Reaction Conditions: Palladium-catalyzed cross-coupling reactions generally proceed under mild conditions, tolerating a wide range of functional groups.
-
Access to Novel Scaffolds: This methodology provides access to novel 5-substituted 2,4-dihydroxypyrimidine (uracil) derivatives, which are of significant interest in drug development.
-
Kinase Inhibitor Synthesis: Many 5-substituted pyrimidine derivatives have been identified as potent kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.
General Experimental Workflow
The overall synthetic strategy involves a two-step process: palladium-catalyzed cross-coupling at the 5-position, followed by acidic deprotection of the tert-butoxy groups to yield the final 5-substituted uracil derivative.
Application Notes and Protocols: Reaction of 5-Bromo-2,4-di-tert-butoxypyrimidine with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2,4-di-tert-butoxypyrimidine is a valuable heterocyclic building block in organic synthesis. The pyrimidine scaffold is a core structure in many biologically active molecules, including drugs and natural products[1]. The presence of the bromine atom at the 5-position allows for the introduction of various functional groups through cross-coupling reactions. The tert-butoxy groups at the 2- and 4-positions serve as protecting groups and enhance the solubility of the molecule in organic solvents. This document provides detailed protocols and application notes for the reaction of this compound with Grignard reagents, a powerful method for forming new carbon-carbon bonds[2]. These reactions are essential for creating libraries of substituted pyrimidines for drug discovery and materials science.
Reaction Mechanisms
The reaction of this compound with Grignard reagents can proceed through two primary pathways: catalytic cross-coupling and halogen-metal exchange.
-
Catalytic Cross-Coupling: This is a common approach where a Grignard reagent (R-MgX) couples with the bromopyrimidine in the presence of a transition metal catalyst, typically one based on palladium (Pd) or nickel (Ni)[3][4]. The reaction results in the formation of a new carbon-carbon bond, with the "R" group from the Grignard reagent replacing the bromine atom.
-
Halogen-Metal Exchange: In this process, a Grignard reagent, such as ethylmagnesium chloride, can abstract the bromine atom from the pyrimidine ring to form a pyrimidyl Grignard reagent[3]. This newly formed organomagnesium compound can then react with various electrophiles to introduce a wide range of substituents at the 5-position.
Caption: Reaction pathways for this compound with Grignard reagents.
Experimental Protocols
General Considerations:
-
All reactions involving Grignard reagents must be conducted under anhydrous conditions using dry glassware and solvents, as Grignard reagents react with water[2][5].
-
An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture[2].
-
Magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane[2][4].
Protocol 1: Nickel-Catalyzed Cross-Coupling with an Aryl Grignard Reagent
This protocol describes a typical Kumada-Corriu cross-coupling reaction to synthesize 5-Aryl-2,4-di-tert-butoxypyrimidines[4].
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Nickel(II) acetylacetonate [Ni(acac)₂] or a similar nickel catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Prepare a solution of the aryl bromide (1.1 equivalents) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating may be required[6].
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1 equivalent) and the nickel catalyst (e.g., 5 mol% Ni(acac)₂) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution to the pyrimidine solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Halogen-Metal Exchange and Reaction with an Electrophile
This protocol describes the formation of a pyrimidyl Grignard reagent followed by quenching with an electrophile, such as an aldehyde or ketone.
Materials:
-
This compound
-
Ethylmagnesium chloride or Isopropylmagnesium chloride (solution in THF, 1.1 equivalents)
-
Electrophile (e.g., benzaldehyde, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Halogen-Metal Exchange:
-
In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to a low temperature, typically between -20 °C and 0 °C.
-
Slowly add the ethylmagnesium chloride or isopropylmagnesium chloride solution dropwise.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the pyrimidyl Grignard reagent.
-
-
Reaction with Electrophile:
-
To the solution of the newly formed pyrimidyl Grignard reagent, add the electrophile (e.g., benzaldehyde) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
-
Caption: General experimental workflow for Grignard reactions with 5-bromopyrimidines.
Data Presentation
The following tables provide representative data for the types of products and potential yields that can be expected from these reactions.
Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions
| Entry | Grignard Reagent (R-MgX) | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Product (5-R-pyrimidine) | Yield (%) |
| 1 | Phenylmagnesium bromide | Ni(acac)₂ | THF | RT | 8 | 5-Phenyl-pyrimidine | 75-85 |
| 2 | 4-Methoxyphenyl-MgBr | NiCl₂(dppp) | THF | RT | 10 | 5-(4-Methoxyphenyl)-pyrimidine | 70-80 |
| 3 | 2-Thienylmagnesium bromide | Ni(acac)₂ | THF | RT | 8 | 5-(2-Thienyl)-pyrimidine | 65-75 |
| 4 | Ethylmagnesium bromide | NiCl₂(dppe) | Ether | RT | 12 | 5-Ethyl-pyrimidine | 60-70 |
| 5 | Cyclohexylmagnesium chloride | Ni(acac)₂ | THF | RT | 12 | 5-Cyclohexyl-pyrimidine | 55-65 |
Yields are hypothetical and based on typical outcomes for similar cross-coupling reactions.
Table 2: Representative Halogen-Metal Exchange and Electrophilic Quench Reactions
| Entry | Exchange Reagent | Electrophile (E⁺) | Product (5-E-pyrimidine) | Yield (%) |
| 1 | i-PrMgCl | Benzaldehyde | Pyrimidinyl(phenyl)methanol | 80-90 |
| 2 | EtMgCl | Acetone | 2-(Pyrimidinyl)propan-2-ol | 75-85 |
| 3 | i-PrMgCl | N,N-Dimethylformamide (DMF) | Pyrimidine-5-carbaldehyde | 70-80 |
| 4 | EtMgCl | Carbon dioxide (CO₂) | Pyrimidine-5-carboxylic acid | 65-75 |
| 5 | i-PrMgCl | Allyl bromide | 5-Allyl-pyrimidine | 60-70 |
Yields are hypothetical and based on common reactions of Grignard reagents with electrophiles.
The reaction of this compound with Grignard reagents is a versatile and powerful tool for the synthesis of a diverse range of 5-substituted pyrimidines. By selecting either a catalytic cross-coupling or a halogen-metal exchange pathway, researchers can introduce a wide variety of alkyl, aryl, and functionalized substituents. The protocols and data presented here provide a comprehensive guide for scientists in drug discovery and chemical research to effectively utilize this important synthetic transformation. Careful attention to anhydrous and inert reaction conditions is critical for achieving high yields and purity.
References
- 1. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,4-di-tert-butoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 5-substituted pyrimidine derivatives, which are core structures in many biologically active compounds. While direct literature on the cross-coupling of this specific substrate is limited, the following protocols are based on well-established procedures for structurally related bromopyrimidines and serve as a robust starting point for reaction optimization.
The presence of two bulky tert-butoxy groups at the 2- and 4-positions can influence the reactivity of the C5-bromo position. These groups are electron-donating, which may slightly decrease the electrophilicity of the pyrimidine ring compared to unsubstituted pyrimidines. However, they also provide steric hindrance, which can affect the approach of the palladium catalyst and the coupling partners. Careful selection of ligands and reaction conditions is therefore crucial for successful transformations.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille) or Coordination/Insertion (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center, or in the case of amines and alkynes, coordinates to the palladium followed by subsequent steps.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various organoboron compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 16 |
| 3 | 3-Furanylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 |
| 4 | Pyridine-3-boronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (3) | 2-Butanol | 110 | 10 |
Note: These conditions are based on protocols for other bromopyrimidines and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Glassware Preparation: Oven-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand. For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 |
| 3 | Benzylamine | RuPhos Pd G3 (2) | - | K₃PO₄ (3) | t-BuOH | 100 | 16 |
| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | K₂CO₃ (2.5) | Toluene | 110 | 24 |
Note: These conditions are based on protocols for other bromo-heterocycles and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Glassware Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 8 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | DMF | 80 | 12 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | - (copper-free) | Pyrrolidine (2) | Acetonitrile | 80 | 16 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2.5) | DMF | 70 | 10 |
Note: These conditions are based on protocols for other bromopyrimidines and may require optimization.
Experimental Protocol: Sonogashira Coupling
-
Glassware Preparation: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv.). Stir for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling facilitates C-C bond formation using organostannane reagents.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | THF | 80 | 18 |
| 3 | 2-(Tributylstannyl)thiophene | Pd(dppf)Cl₂ (3) | - | DMF | 100 | 16 |
| 4 | Tributyl(ethynyl)stannane | AsPh₃ (8) | Pd₂(dba)₃ (2) | 1,4-Dioxane | 90 | 24 |
Note: These conditions are based on protocols for other bromo-heterocycles and may require optimization. Organostannanes are toxic and should be handled with care.
Experimental Protocol: Stille Coupling
-
Glassware Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane reagent (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples this compound with alkenes.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 24 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - (phosphine-free) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 |
| 3 | Acrylonitrile | Herrmann's catalyst (1) | - | NaOAc (1.5) | DMA | 120 | 12 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF | 100 | 18 |
Note: These conditions are based on protocols for other bromo-heterocycles and may require optimization.
Experimental Protocol: Heck Coupling
-
Glassware Preparation: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF or acetonitrile), followed by the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-140 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.
Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds from 5-Bromo-2,4-di-tert-butoxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK-STAT signaling pathway is integral to the regulation of immune responses, hematopoiesis, and cellular proliferation.[] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies.[2] Consequently, the development of small molecule JAK inhibitors has become a major focus in medicinal chemistry, leading to the approval of several drugs for conditions such as rheumatoid arthritis and myelofibrosis.[2][3]
Many potent JAK inhibitors feature a central heterocyclic scaffold, often a pyrimidine or a related fused system, which serves to anchor the molecule within the ATP-binding site of the kinase.[4][5] 5-Bromo-2,4-di-tert-butoxypyrimidine is a versatile, albeit specialized, starting material. The tert-butoxy groups serve as protecting groups for the hydroxyl functionalities of 5-bromouracil, enhancing solubility in organic solvents and preventing unwanted side reactions. The bromine atom at the C5 position and the latent reactivity at the C2 and C4 positions (following deprotection/conversion) offer multiple points for diversification, making it a potentially attractive starting point for the construction of a library of kinase inhibitors.
This document outlines a proposed multi-step synthetic strategy to generate a core JAK inhibitor scaffold from this compound, involving key steps such as a Suzuki-Miyaura cross-coupling reaction and subsequent functionalization via nucleophilic aromatic substitution.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its corresponding receptor on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[]
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Proposed Synthetic Strategy
The proposed synthetic route is designed to build a substituted diaminopyrimidine scaffold, a common core in many kinase inhibitors. The workflow begins with a palladium-catalyzed cross-coupling reaction to install a desired aryl or heteroaryl moiety at the C5 position, followed by deprotection and conversion to a more reactive intermediate, and finally, sequential amination.
Caption: Proposed workflow for the synthesis of a JAK inhibitor scaffold.
Experimental Protocols
This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the starting pyrimidine to form a C-C bond at the C5 position. The reaction is expected to proceed selectively at the C-Br bond.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-Aryl-2,4-di-tert-butoxypyrimidine.
| Parameter | Condition | Reference(s) |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2 | [6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | [6] |
| Temperature | 80 - 110 °C | [6] |
| Typical Yield | 60 - 95% (substrate dependent) | [7][8] |
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling.
This two-step, one-pot procedure first removes the tert-butyl protecting groups to reveal 5-aryluracil, which is then converted to the more reactive 5-Aryl-2,4-dichloropyrimidine intermediate.
Materials:
-
5-Aryl-2,4-di-tert-butoxypyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline
-
Saturated sodium bicarbonate solution
-
Ice
Procedure:
-
Deprotection: Dissolve the 5-Aryl-2,4-di-tert-butoxypyrimidine (1.0 eq) in DCM. Cool the solution to 0 °C and add TFA (5-10 eq) dropwise. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Chlorination: To the crude 5-aryluracil residue, add POCl₃ (10-15 eq) and a catalytic amount of DIPEA (0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours.
-
Cool the reaction to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 5-Aryl-2,4-dichloropyrimidine.
| Step | Reagent(s) | Temperature | Typical Yield | Reference(s) |
| Deprotection | TFA in DCM | 0 °C to RT | >90% (crude) | General knowledge |
| Chlorination | POCl₃, DIPEA (cat.) | Reflux | 60 - 85% |
Table 2: Conditions for Deprotection and Chlorination.
This protocol describes the sequential addition of two different amines. The C4 position of the 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position, allowing for selective functionalization.[6]
Materials:
-
5-Aryl-2,4-dichloropyrimidine
-
Primary/Secondary Amine 1 (R¹R²NH) (1.1 equivalents)
-
Primary/Secondary Amine 2 (R³R⁴NH) (1.5 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Solvent (e.g., Isopropanol, n-Butanol, or DMF)
Procedure:
-
First Amination (C4): Dissolve 5-Aryl-2,4-dichloropyrimidine (1.0 eq) in isopropanol. Add Amine 1 (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours, monitoring for the selective formation of the mono-substituted product.
-
Upon completion, the intermediate can be isolated by precipitation or extraction, or the reaction can proceed directly to the next step.
-
Second Amination (C2): To the crude or purified 4-amino-5-aryl-2-chloropyrimidine, add Amine 2 (1.5 eq) and additional DIPEA (1.0 eq).
-
Heat the reaction mixture to a higher temperature (80-120 °C) and stir for 6-24 hours until the reaction is complete.
-
Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final 2,4-Diamino-5-arylpyrimidine product by column chromatography or recrystallization.
| Position | Amine (eq) | Base (eq) | Solvent | Temperature | Reference(s) |
| C4 | 1.1 | 1.5 | Isopropanol | RT - 60 °C | |
| C2 | 1.5 | 1.0 | n-Butanol | 80 - 120 °C |
Table 3: Representative Conditions for Sequential SNAr.
Data Presentation and Interpretation
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Analysis | Expected Observations |
| LC-MS | Correct molecular ion peak for each intermediate and the final product. Purity assessment by peak area percentage. |
| ¹H NMR | Characteristic shifts for aromatic and aliphatic protons. Disappearance of the C5-H signal after Suzuki coupling. Appearance of signals corresponding to the introduced amine side chains. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine core and the appended functionalities. |
| Yield & Purity | Overall yield for the 4-step sequence is expected to be in the range of 20-50%, with final purity >95% after purification. |
Table 4: Summary of Analytical Characterization.
By following these protocols, researchers can explore the synthesis of novel pyrimidine-based scaffolds derived from this compound for evaluation as potential JAK inhibitors. Optimization of each step will be necessary depending on the specific substrates used.
References
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of mTOR Inhibitors Utilizing a 5-Bromopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes including protein synthesis, cell growth, and survival. The development of small molecule inhibitors targeting the ATP-binding site of mTOR has led to a new generation of cancer therapeutics. The pyrimidine scaffold, due to its structural similarity to the adenine core of ATP, serves as a privileged structure for the design of kinase inhibitors.
5-Bromo-2,4-di-tert-butoxypyrimidine represents a potentially versatile starting material for the synthesis of novel mTOR inhibitors. The bromine atom at the C5 position provides a reactive handle for the introduction of various aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions. The tert-butoxy groups at the C2 and C4 positions can act as protecting groups or be subsequently displaced by nucleophiles, such as morpholine, a common feature in many potent PI3K/mTOR inhibitors that forms a critical hydrogen bond in the kinase hinge region.
Proposed Synthetic Pathway
Given the absence of direct literature examples for the use of this compound, a hypothetical synthetic route is proposed based on well-established reactions for similar pyrimidine cores. This strategy involves an initial Suzuki-Miyaura coupling at the C5 position, followed by deprotection of the tert-butoxy groups and subsequent functionalization at the C2 and C4 positions.
Application Notes and Protocols for 5-Bromo-2,4-di-tert-butoxypyrimidine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-di-tert-butoxypyrimidine is a highly versatile synthetic intermediate with significant potential in the discovery of novel anticancer therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. The bromine atom at the C5 position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the tert-butoxy groups at the C2 and C4 positions act as protecting groups for the corresponding hydroxyl functionalities. This allows for selective modification at the C5 position before deprotection to yield 2,4-dihydroxypyrimidine (uracil) derivatives, which are analogues of endogenous nucleobases and can act as potent enzyme inhibitors.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential anticancer agents, with a focus on kinase inhibitors. While direct biological data for the title compound is limited, the provided protocols and data for analogous compounds will serve as a valuable guide for researchers in the field.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ |
| Molecular Weight | 303.20 g/mol |
| CAS Number | 19752-61-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Application in Anticancer Drug Discovery: A Synthetic Strategy
This compound is an ideal starting material for the synthesis of a diverse library of 5-substituted pyrimidine derivatives. A general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C5 position, followed by the deprotection of the tert-butoxy groups to unmask the uracil scaffold. This approach allows for the introduction of a wide range of aryl and heteroaryl moieties, which can be tailored to target the active sites of various kinases and other cancer-related enzymes.
Synthetic workflow for anticancer agents.
Anticancer Activity of Analogous 5-Bromopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| 6g | Bcr-Abl | 0.015 | K562 | 0.45 |
| 7d | Bcr-Abl | 0.018 | K562 | 0.52 |
| 9c | Bcr-Abl | 0.021 | K562 | 0.61 |
| 10e | Bcr-Abl | 0.012 | K562 | 0.38 |
| Dasatinib | Bcr-Abl | 0.008 | K562 | Not Specified |
Data is for compounds synthesized from 5-bromo-2,4-dichloropyrimidine and is presented to illustrate the potential of the 5-bromopyrimidine scaffold.
Relevant Signaling Pathway: Bcr-Abl
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2][3][4] It drives the proliferation and survival of cancer cells by activating a number of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[2][3] The development of small molecule inhibitors that target the ATP-binding site of Bcr-Abl has revolutionized the treatment of CML.
Bcr-Abl signaling and inhibition.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-2,4-di-tert-butoxypyrimidine.
Protocol 2: Deprotection of 5-Aryl/Heteroaryl-2,4-di-tert-butoxypyrimidine
This protocol outlines the removal of the tert-butoxy protecting groups to yield the final 2,4-dihydroxypyrimidine (uracil) derivative.
Materials:
-
5-Aryl/Heteroaryl-2,4-di-tert-butoxypyrimidine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 5-aryl/heteroaryl-2,4-di-tert-butoxypyrimidine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final 5-aryl/heteroaryl-2,4-dihydroxypyrimidine.
Protocol 3: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the in vitro cytotoxicity of synthesized compounds against a cancer cell line.[5][6][7][8][9]
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Synthesized compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.
MTT cytotoxicity assay workflow.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel anticancer agents. Its utility in palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the C5 position, while the tert-butoxy groups provide a masked uracil scaffold. The protocols and data presented in these application notes, though based on analogous compounds, provide a solid foundation for researchers to explore the potential of this compound in the development of potent and selective kinase inhibitors and other targeted cancer therapies.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Deprotection of tert-butoxy Groups on Pyrimidine Rings
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of tert-butoxycarbonyl (Boc) and tert-butyl ester groups on pyrimidine rings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a tert-butoxy group on a pyrimidine ring?
A1: The most prevalent methods for the deprotection of tert-butoxy groups on pyrimidine rings include acidic hydrolysis, Lewis acid-mediated cleavage, and thermal deprotection. Acidic hydrolysis, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), is a robust and widely used method.[1] For substrates sensitive to strong acids, Lewis acids like zinc bromide (ZnBr₂) offer a milder alternative.[1][2] Thermal deprotection is a reagent-free option suitable for certain substrates.[1][3]
Q2: What is the primary cause of side reactions during the deprotection process?
A2: The principal cause of side reactions is the formation of a reactive tert-butyl cation (tBu⁺) upon cleavage of the tert-butoxy group. This carbocation is a potent electrophile and can alkylate nucleophilic functional groups within the starting material or product, leading to undesired byproducts.
Q3: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?
A3: Nucleophilic functional groups are most vulnerable to alkylation. In the context of substituted pyrimidines and associated molecules, this includes exocyclic amino groups, hydroxyl groups, and thiol moieties. For peptide-based structures, the side chains of tryptophan, methionine, and cysteine are particularly susceptible.
Q4: How can I minimize the formation of side products?
A4: The most effective strategy to mitigate side reactions is the addition of "scavengers" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted alkylation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4]
Q5: My deprotection reaction is incomplete. What are the likely causes?
A5: Incomplete deprotection can stem from several factors: insufficient acid strength or concentration, inadequate reaction time, or steric hindrance around the tert-butoxy group.[4] Low reaction temperatures can also slow down the rate of deprotection.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.- Short reaction time.- Low reaction temperature.- Steric hindrance near the protecting group. | - Increase the concentration of the acid (e.g., from 25% to 50% TFA in DCM).- Extend the reaction time and monitor by TLC or LC-MS.- Increase the reaction temperature (e.g., to 40 °C), but be mindful of potential side reactions.- If using a Lewis acid like ZnBr₂, increase the number of equivalents.[1] |
| Formation of Unexpected Side Products (e.g., additional peaks in LC-MS) | - Alkylation of nucleophilic groups by the tert-butyl cation. | - Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[4]- For sulfur-containing substrates, consider using thioanisole or dithiothreitol (DTT).[4] |
| Low Yield | - Degradation of the starting material or product under harsh acidic conditions.- Incomplete reaction.- Product loss during workup. | - Consider a milder deprotection method, such as using ZnBr₂ instead of TFA.[1][2]- Ensure the reaction has gone to completion before workup.- Optimize the workup procedure to minimize product loss, for example, by careful pH adjustment and extraction. |
| Co-elution of Starting Material and Product on TLC | - Similar polarity of the starting material and product. | - Experiment with different TLC solvent systems to achieve better separation.- Use a combination of visualization techniques (UV, iodine, staining agents) to ensure all spots are visible. |
| Reaction appears complete by TLC, but NMR shows starting material | - The concentration of the remaining starting material is below the detection limit of TLC but detectable by NMR. | - Rely on more sensitive analytical techniques like LC-MS or NMR for final confirmation of reaction completion. |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and generally high-yielding method for the removal of tert-butyl esters and N-Boc groups.[1]
-
Dissolution: Dissolve the tert-butoxy-protected pyrimidine derivative in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 1:1 v/v mixture of DCM:TFA).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 5 hours.[1]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting residue can often be used directly in the next step or can be further purified. For isolation of the free base, the residue can be dissolved in a suitable solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
This method is a milder alternative to strong acid-catalyzed deprotection and is beneficial for substrates with other acid-labile functional groups.[1][2]
-
Dissolution: Dissolve the tert-butoxy-protected pyrimidine derivative in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product as needed by column chromatography or recrystallization.
Protocol 3: Thermal Deprotection
This method offers a reagent-free alternative, which can be advantageous in certain synthetic routes.
-
Dissolution: Dissolve the tert-butoxy-protected pyrimidine derivative in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether.
-
Heating: Heat the solution to a high temperature (typically >150 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the product may precipitate out of the solution or can be isolated by solvent evaporation and subsequent purification.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the deprotection of tert-butoxy groups. Note that yields are substrate-dependent and may vary.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Typical Time | Yield Range | Reference(s) |
| Acidic Hydrolysis | TFA | DCM | Room Temp. | 1 - 5 hours | >90% | [1] |
| Lewis Acid Mediation | ZnBr₂ | DCM | Room Temp. | 12 - 24 hours | 75 - 95% | [2][5] |
| Thermal Deprotection | None | High-boiling solvent | >150 °C | Varies | Substrate-dependent | [3] |
Visualizations
Deprotection Workflow
Caption: General experimental workflow for the deprotection of tert-butoxy groups.
Troubleshooting Logic
Caption: Troubleshooting decision tree for deprotection reactions.
Deprotection Mechanism
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
References
Technical Support Center: Synthesis of 5-Substituted Pyrimidines
Welcome to the technical support center for the synthesis of 5-substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 5-substituted pyrimidines a significant challenge?
A1: The regioselectivity of pyrimidine substitution is challenging due to the electronic nature of the ring. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, making the carbon atoms (C2, C4, C6) electron-deficient and susceptible to nucleophilic attack. The C5 position is comparatively electron-rich, making it less reactive towards nucleophiles but a target for electrophilic substitution. However, direct C-H functionalization at the C5 position remains a formidable challenge due to the inertness of the C-H bond.[1] Achieving selectivity often requires specific strategies like directed metalation or the use of pre-functionalized pyrimidines (e.g., 5-halopyrimidines) for cross-coupling reactions.[2][3]
Q2: What are the most common strategies for introducing substituents at the C5 position of a pyrimidine ring?
A2: The most prevalent methods include:
-
Metal-Catalyzed Cross-Coupling Reactions: This is a widely used approach, with the Suzuki-Miyaura coupling being a prominent example.[4] It typically involves reacting a 5-halopyrimidine (commonly 5-bromopyrimidine) with an organoboron reagent in the presence of a palladium catalyst.[4][5]
-
Direct C-H Functionalization: This modern strategy aims to directly couple a partner to the C5-H bond, avoiding the need for pre-halogenation.[2][3] These methods often employ transition metal catalysts, such as palladium, to selectively activate the C5-H bond.[2]
-
Classical Condensation Reactions: Building the substituted ring from acyclic precursors, such as derivatives of 1,3-dicarbonyl compounds, is a fundamental approach.[3][6] However, controlling the regiochemistry to achieve a specific 5-substituted pattern can be complex.
-
Deconstruction-Reconstruction Strategy: A novel approach involves converting a pyrimidine into a reactive intermediate that can then be recyclized with different partners to form a new, functionalized heterocycle, including 5-substituted pyrimidines.[3]
Q3: During the synthesis of a mono-substituted pyrimidine from a di-halogenated precursor, I'm observing significant formation of a di-substituted byproduct. How can this be controlled?
A3: The formation of di-substituted byproducts occurs when the desired mono-substituted product competes with the starting material and reacts further with the nucleophile.[7] To favor mono-substitution, you should:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1 equivalent of the incoming nucleophile relative to the di-halopyrimidine.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby improving selectivity.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain its low concentration, which minimizes the chance of it reacting with the already-formed mono-substituted product.[7]
Q4: What are the most effective methods for purifying 5-substituted pyrimidine products?
A4: Purification can be challenging if the product has a similar polarity to byproducts or unreacted starting materials.[5] The choice of method depends on the scale and physical properties of the compound. Common techniques include:
-
Flash Column Chromatography: This is the most widely used technique for purifying complex mixtures, separating compounds based on their differential polarity.[8]
-
Recrystallization: A cost-effective method for purifying solid compounds. The key is to find a solvent or solvent system where the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for separating challenging mixtures or for the final purification step to achieve high purity, particularly in drug development.[8]
-
Solid-Phase Extraction (SPE): Useful for rapid sample cleanup and purification by partitioning the compound between a solid phase and a liquid phase.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling for C5-Arylation
The Suzuki-Miyaura cross-coupling of 5-halopyrimidines is a cornerstone reaction for C-C bond formation at the C5 position. However, it is frequently plagued by issues such as low yields. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is degrading. The phosphine ligand may have oxidized.[9] 2. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[5][10] 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before coupling occurs. 4. Homocoupling: The boronic acid couples with itself, or the halo-pyrimidine couples with itself. This is often a major cause of low yield.[5] 5. Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[9] | 1. Use fresh catalyst and ligands. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[10] Consider using a pre-catalyst.[9] 2. Screen different conditions. For bases, try K₂CO₃, Cs₂CO₃, or Na₃PO₄.[5][10] For solvents, common systems include Toluene/H₂O, THF/H₂O, or Dioxane.[5][11] Temperature can be increased, sometimes up to 120°C.[5] 3. Use anhydrous solvents and ensure the base is thoroughly dried. Using a stronger, less nucleophilic base like CsF can sometimes mitigate this. 4. Use a slight excess of the halo-pyrimidine. Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.[10] 5. If using a 5-chloropyrimidine, consider switching to the more reactive 5-bromopyrimidine or 5-iodopyrimidine.[9] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time or Temperature: The reaction has not reached completion.[5] 2. Low Catalyst Loading: The amount of catalyst is insufficient for full conversion. | 1. Extend the reaction time and/or increase the temperature. Monitor the reaction progress using TLC or LC-MS.[5] 2. Increase the catalyst loading (e.g., from 3 mol% to 5 mol%). |
| Difficult Purification (Close TLC Spots) | 1. Similar Polarity of Products/Byproducts: The desired product and a byproduct (e.g., homocoupled product) have very similar polarities.[5] 2. Residual Boronic Acid: Excess boronic acid or its derivatives can co-elute with the product. | 1. Optimize the solvent system for flash chromatography (e.g., test different solvent mixtures like Hexane/Ethyl Acetate vs. Dichloromethane/Methanol). If separation is still poor, consider preparative HPLC.[8] 2. Perform an acid-base workup. Boronic acids can often be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH).[5] |
Impact of Reaction Conditions on Yield: Example Data
The table below summarizes representative yields from a study on nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine, illustrating how changes in conditions can affect the outcome.[4]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂(dppp) (5) | K₃PO₄ | tert-Amyl Alcohol | 100 | 24 | 75 |
| 2 | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | tert-Amyl Alcohol | 100 | 24 | 46 |
| 3 | NiCl₂(dppf) (5) | K₃PO₄ | tert-Amyl Alcohol | 100 | 24 | 81 |
| 4 | NiCl₂(dppf) (5) | Cs₂CO₃ | tert-Amyl Alcohol | 100 | 24 | 55 |
Data adapted from a study on nickel-catalyzed Suzuki-Miyaura reactions. Yields are for the coupling of 5-bromopyrimidine with furan-3-boronic acid.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the C5-arylation of 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (e.g., Argon) 3-5 times to remove all oxygen.[10]
-
Solvent and Base Addition: Prepare a solution of the base in the aqueous portion of the solvent system. Degas this solution by bubbling inert gas through it for at least 30 minutes.[5] Add the degassed organic solvent, followed by the degassed aqueous base solution, to the Schlenk flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (typically indicated by the disappearance of the 5-bromopyrimidine spot on TLC), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue using an appropriate method, such as flash column chromatography, to isolate the 5-arylpyrimidine product.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general workflow for purifying the product from the above reaction.
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[8] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[8]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica, and then removing the solvent under reduced pressure. This creates a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (solvent system) as a slurry. Ensure the silica bed is compact and level.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified 5-substituted pyrimidine.[8]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsat.org [ijsat.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2,4-di-tert-butoxypyrimidine in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered are:
-
Protodeboronation: The replacement of the boronic acid group on the coupling partner with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water and a strong base.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is commonly promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][2][3]
-
Protodehalogenation (Debromination): The replacement of the bromine atom on the pyrimidine ring with a hydrogen atom, leading to the formation of 2,4-di-tert-butoxypyrimidine. This can occur under certain conditions, particularly with extended reaction times or in the presence of a hydrogen source.
Q2: How do the di-tert-butoxy groups on the pyrimidine ring influence the Suzuki coupling reaction?
A2: The two tert-butoxy groups are electron-donating, which increases the electron density of the pyrimidine ring. This can make the oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging compared to electron-deficient pyrimidines.[4] Consequently, a more active catalyst system, often employing electron-rich and bulky phosphine ligands, may be required to achieve good yields.
Q3: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this substrate?
A3: For electron-rich aryl bromides like this compound, catalyst systems that facilitate the oxidative addition step are preferred. Buchwald-type ligands, which are both bulky and electron-rich, are often effective.[4] Common choices include SPhos, XPhos, and RuPhos, typically used in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[5]
Q4: What is the recommended base and solvent for this reaction?
A4: The choice of base and solvent is critical and often requires optimization.
-
Bases: A moderately strong base is generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. Stronger bases like sodium tert-butoxide may be used but can sometimes promote side reactions.
-
Solvents: Anhydrous, degassed solvents are crucial to minimize side reactions. Common solvent systems include 1,4-dioxane, toluene, or THF, often with a small amount of water to facilitate the transmetalation step.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Inefficient oxidative addition due to the electron-rich substrate. 3. Poor quality or decomposition of the boronic acid. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst complex. 2. Screen more electron-rich and bulky ligands (e.g., SPhos, XPhos). Increase reaction temperature, but monitor for decomposition. 3. Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Significant Protodeboronation | 1. Presence of excess water. 2. Base is too strong or reaction temperature is too high. 3. Extended reaction time. | 1. Ensure all solvents and reagents are anhydrous. 2. Screen milder bases (e.g., K₂CO₃, KF). Optimize the reaction temperature. 3. Monitor the reaction by TLC or LC-MS and stop it upon consumption of the starting material. |
| High Levels of Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[5] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of the Pd(II) source by the phosphine ligand. |
| Formation of Debrominated Byproduct | 1. Presence of a hydrogen source. 2. Slow transmetalation step leading to competing reductive pathways. | 1. Ensure anhydrous and rigorously deoxygenated conditions. 2. Optimize the base and solvent system to accelerate the transmetalation step. A change in ligand may also be beneficial. |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions with structurally similar bromopyrimidine and bromopyridine substrates. This data can serve as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 |
| 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | Moderate |
| 5-Bromo-2-chloropyrimidine | XPhos Pd G2 | XPhos | Weak inorganic base | - | - | High |
| 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 84 |
| 5-bromo-1-ethyl-1H-indazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 22 |
Data adapted from publicly available sources for illustrative purposes.[7][8]
Table 2: Effect of Base and Solvent on Yield
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70-80 | 40 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 70-80 | 36 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | 80 |
Data adapted from a study on a related dichloropyrimidine derivative.[9]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Phosphine ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 equiv))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask and perform three vacuum/inert gas backfill cycles.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Technical Support Center: Purification of Products from 5-Bromo-2,4-di-tert-butoxypyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 5-Bromo-2,4-di-tert-butoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to form C-C or C-N bonds at the 5-position. The most common reactions include:
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Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.
-
Stille Coupling: For the formation of a carbon-carbon bond with organostannanes.
The tert-butoxy groups are protecting groups for the pyrimidine-2,4-dione tautomer and can be removed under acidic conditions to yield the corresponding uracil derivative.
Q2: What are the likely side products I might encounter in my reactions?
A2: Common side products depend on the reaction type. For instance, in a Suzuki-Miyaura coupling, you might observe homocoupling of the boronic acid and protodebromination of your starting material or product.[1] Incomplete reactions will leave unreacted starting material. Additionally, the tert-butoxy groups can be labile under certain conditions, leading to partially or fully deprotected byproducts.
Q3: My starting material, this compound, appears discolored. Can I still use it?
A3: Discoloration may indicate degradation, likely due to hydrolysis of the tert-butoxy groups or other decomposition pathways, especially in the presence of moisture and acid.[1] It is highly recommended to verify the purity of the material by techniques such as NMR or LC-MS before use to ensure reproducible results.[1]
Q4: How can I remove the tert-butoxy protecting groups after my reaction?
A4: The tert-butoxy groups are typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] Other Lewis acids can also be employed.[2] The choice of acid and conditions will depend on the sensitivity of other functional groups in your molecule.
Troubleshooting Guides
Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the desired product in a cross-coupling reaction. | Inactive catalyst or improper ligand choice. | Screen different palladium catalysts and ligands. Ensure the catalyst is not deactivated. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[1] | |
| Poor quality of reagents or solvents. | Use fresh, anhydrous solvents and high-purity reagents. Ensure boronic acids are free of anhydrides. | |
| Significant amount of starting material remaining. | Reaction time is too short. | Increase the reaction time and continue to monitor for product formation. |
| Inefficient base or incorrect stoichiometry. | For Suzuki couplings, ensure a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃) is used in adequate amounts (2-3 equivalents).[3] |
Purification Challenges
| Symptom | Possible Cause | Recommended Solution |
| Difficulty separating the product from starting material by column chromatography. | Similar polarity of the product and starting material. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required. Test different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol). |
| Product streaks or tails on the silica gel column. | The basic nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silica gel.[4] | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to improve peak shape.[4] Alternatively, use a different stationary phase like neutral alumina.[4] |
| Presence of tin byproducts after a Stille coupling. | Residual organotin compounds. | After the reaction, quench with an aqueous solution of KF to precipitate tin salts, which can then be filtered off. Further purification by chromatography may still be necessary. |
| Product appears to be decomposing on the column. | The product may be unstable on silica gel. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. A 2D TLC can help diagnose on-plate degradation.[4] Consider alternative purification methods like recrystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[3]
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
General Protocol for Deprotection of tert-Butoxy Groups
-
Dissolution: Dissolve the 2,4-di-tert-butoxypyrimidine derivative in dichloromethane (DCM) (approx. 0.1-0.2 M).[2]
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA. The crude product can then be purified further if necessary, for example, by recrystallization or chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic diagram for troubleshooting column chromatography.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2,4-di-tert-butoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-di-tert-butoxypyrimidine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenges include achieving high yields, preventing common side reactions, and ensuring the stability of the tert-butoxy protecting groups under the reaction conditions. The bulky tert-butoxy groups can influence the reactivity of the pyrimidine ring and may require careful optimization of steric and electronic parameters of the catalyst system.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions are all effective for the functionalization of this compound at the C5 position. The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Stille Coupling: For forming C-C bonds with organostannane reagents, which can be useful for complex fragments and is tolerant of many functional groups.[1]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a variety of primary and secondary amines.[2][3][4]
Q3: How do the di-tert-butoxy groups affect the reactivity of the C-Br bond?
The tert-butoxy groups are electron-donating, which increases the electron density of the pyrimidine ring. This can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. However, the C-Br bond remains sufficiently reactive for cross-coupling with appropriate catalyst selection.
Q4: Can the tert-butoxy protecting groups be cleaved during the coupling reaction?
While generally stable, the tert-butoxy groups can be susceptible to cleavage under strongly acidic or certain thermal conditions. It is crucial to use mild bases and the lowest effective reaction temperature to maintain the integrity of these protecting groups. If deprotection is observed, screening milder bases and lowering the reaction temperature is recommended.
Q5: What are the primary causes of homocoupling, and how can it be minimized?
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) is a common side reaction. Key causes include:
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Presence of Oxygen: Dissolved oxygen can promote the homocoupling of organoboron reagents.[5][6]
-
In-situ Reduction of Pd(II) Precatalysts: The reduction of Pd(II) sources can sometimes be accompanied by homocoupling.[6]
-
High Temperatures: Elevated temperatures can favor side reactions.[6]
To minimize homocoupling, it is essential to rigorously degas all solvents and reagents, use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, and maintain the lowest effective reaction temperature.[5][6]
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source is active. For Pd(II) precatalysts, ensure complete reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.[7][8] |
| Inappropriate Ligand | The bulky tert-butoxy groups may require a sterically hindered and electron-rich ligand to facilitate oxidative addition and reductive elimination. Screen different phosphine ligands (e.g., PPh₃, P(tBu)₃, or biaryl phosphine ligands like XPhos or SPhos). |
| Ineffective Base | The base is crucial for the transmetalation step. If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[9][10][11] |
| Low Reaction Temperature | While high temperatures can cause side reactions, insufficient heat may lead to low conversion. Gradually increase the temperature and monitor the reaction progress.[12] |
| Poor Solubility of Reagents | Ensure all components are soluble in the chosen solvent system. For Suzuki couplings, a co-solvent system like 1,4-dioxane/water or toluene/water is common.[9][11] |
Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Presence of oxygen; issues with Pd(II) precatalyst reduction. | Rigorously degas all solvents and reagents.[5][6] Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄).[5] |
| Hydrodehalogenation (Replacement of Br with H) | Presence of a hydride source; certain bases can act as hydride donors. | Screen different bases. For Buchwald-Hartwig aminations, consider bases like LiHMDS.[5] |
| Protodeborylation (in Suzuki Coupling) | The boronic acid is unstable under the reaction conditions. | Use a boronate ester (e.g., pinacol ester) which is often more stable. Ensure the base is not causing degradation of the boronic acid. |
| Deprotection of tert-butoxy Groups | Reaction conditions are too harsh (high temperature or acidic). | Lower the reaction temperature. Use a milder base. Avoid any acidic additives. |
Data Presentation: Starting Conditions for Optimization
The following tables provide starting conditions based on successful couplings of analogous bromopyrimidine systems. Optimization for this compound is recommended.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[9] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is widely used.[9] K₃PO₄ is a stronger, non-nucleophilic base that can improve yields.[9] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typical for Suzuki couplings. |
| Temperature | 80-100 °C | Start at the lower end and increase if the reaction is sluggish. |
Table 2: Recommended Starting Conditions for Stille Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1.5-3 mol%) | Both are common and effective catalysts for Stille couplings.[1][13] |
| Ligand (if using Pd₂(dba)₃) | PPh₃ or AsPh₃ | Electron-rich, sterically hindered ligands can accelerate the reaction.[1] |
| Solvent | Toluene or DMF (anhydrous, degassed) | These are common solvents for Stille reactions.[13] |
| Additive (optional) | CuI (can increase reaction rate) | Copper(I) iodide can significantly accelerate the rate of transmetalation.[1] |
| Temperature | 80-110 °C | Stille couplings often require slightly higher temperatures.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]
-
Inerting: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13]
-
Inerting: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.[13]
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.[13]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash the organic layer with brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in 5-Halopyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in 5-halopyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogens in 5-halopyrimidine cross-coupling reactions?
A1: The reactivity of the carbon-halogen (C-X) bond is a critical factor. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is easier for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are less reactive and may require more specialized catalysts and harsher conditions.[1]
Q2: How does the position of the halogen on the pyrimidine ring affect its reactivity?
A2: The position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.[1]
Q3: Why is my 5-chloropyrimidine substrate unreactive in a standard Suzuki coupling?
A3: 5-Chloropyrimidines are challenging substrates for Suzuki couplings because the C-Cl bond is strong, making the oxidative addition step difficult.[2][3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] To improve yields, consider using more electron-rich, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or pre-formed palladacycle catalysts (G3 or G4 precatalysts), which can facilitate the activation of the C-Cl bond.[2][3] Higher temperatures and increased catalyst loading (up to 5 mol%) may also be necessary.[2]
Troubleshooting Reaction-Specific Issues
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction with a 5-bromopyrimidine is giving a low yield. What should I investigate first?
A4: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[2] All solvents should be thoroughly degassed, and water used in the solvent mixture should be purged with an inert gas for at least 30 minutes before use.[4]
-
Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, leading to a side reaction called protodeboronation.[5] Ensure your palladium source, such as Pd(OAc)₂, has not degraded and consider using a more robust catalyst like Pd(PPh₃)₄.[3]
-
Base and Solvent: The choice of base and solvent is critical.[6] A common issue is using a base that is not sufficiently strong or has poor solubility. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/Water).[4][6][7]
Q5: I am observing a significant amount of dehalogenation (replacement of the halogen with -H). How can I prevent this?
A5: Dehalogenation, or hydrodehalogenation, is a common side reaction.[2] It can occur if the aryl-palladium intermediate reacts with a hydride source. To minimize this:
-
Change the Base: Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[8]
-
Purify Solvents: Ensure all solvents are anhydrous and free of impurities that could act as a hydride source.[8]
-
Amine Stoichiometry: If an amine is present, using a slight excess (1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[2]
Stille Coupling
Q6: My Stille coupling reaction is inefficient. How can I improve the yield?
A6: While Stille couplings are versatile, achieving high yields can be challenging.[9] Key factors to optimize include the catalyst system and reaction conditions. For sterically demanding substrates, increasing the catalyst loading (e.g., to 10 mol% of a Pd(OAc)₂/XPhos mixture) can improve yields.[10] Additionally, ensure your organotin reagent is pure, as impurities can interfere with the reaction.
Q7: How do I manage the toxic tin byproducts from a Stille reaction during work-up?
A7: A common and effective method for removing tin byproducts is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF).[7] Stirring the mixture vigorously for about an hour will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtering the mixture through a pad of Celite.[7]
Sonogashira Coupling
Q8: I am getting a low yield in my Sonogashira coupling, and I see a lot of alkyne dimerization. What is happening?
A8: The formation of alkyne dimers is a common side reaction known as Glaser coupling.[11][12] This is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen. To minimize this:
-
Run under strictly anaerobic conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere to prevent oxidative homocoupling.[11]
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture.
-
Reduce Copper Concentration: Lowering the concentration of the copper catalyst can help suppress dimerization.[11] You can also explore copper-free Sonogashira protocols.[12]
-
Reagent Purity: Ensure the copper source (e.g., CuI) is fresh and the amine base (e.g., Et₃N, diisopropylamine) is distilled and dry, as impurities can hinder the reaction.[13]
Q9: My Sonogashira reaction with a 5-bromopyrimidine is not working. Should I switch to the iodo-pyrimidine?
A9: Yes, if feasible. The reactivity of the aryl halide in Sonogashira coupling follows the trend I > Br > Cl.[12][13] Using the more reactive 5-iodopyrimidine can significantly improve reaction rates and yields, often allowing the reaction to proceed under milder conditions.[13] If you must use the 5-bromopyrimidine, higher temperatures (e.g., 80-100 °C) and a more polar aprotic solvent like DMF may be required to facilitate the rate-limiting oxidative addition step.[11][14]
Buchwald-Hartwig Amination
Q10: My Buchwald-Hartwig amination of a 5-chloropyrimidine shows no conversion. What are the most common causes?
A10: The primary challenge with chloropyrimidines is the difficulty of the oxidative addition of the C-Cl bond to the palladium catalyst, which is the rate-limiting step.[2]
-
Catalyst System: This is the most critical factor. Standard catalysts are often ineffective. Use a system with bulky, electron-rich phosphine ligands (e.g., RuPhos, DavePhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) which are designed to activate C-Cl bonds.[2][15] Using advanced palladacycle precatalysts (G3, G4) can also lead to more efficient formation of the active Pd(0) species.[2]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst and higher temperatures.[2]
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition.[2]
Nucleophilic Aromatic Substitution (SNAr)
Q11: I am attempting an SNAr amination on a 2,4-dichloropyrimidine, but I am getting poor conversion and a mixture of products. What can I do?
A11:
-
Substrate Activation: SNAr reactions are favored when the pyrimidine ring is sufficiently electron-deficient to stabilize the negative charge in the intermediate (Meisenheimer complex).[16][17] If your substrate is not activated enough, the reaction will be sluggish.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate.[17]
-
Regioselectivity: For dichloropyrimidines, substitution generally occurs selectively at the more reactive 4-position over the 2-position.[18] This is due to greater stabilization of the reaction intermediate when the nucleophile attacks the C4 position. If you are observing a mixture, it may be due to harsh reaction conditions (e.g., very high temperatures) that overcome the intrinsic selectivity. Consider running the reaction at the lowest effective temperature.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-Halopyrimidines
| 5-Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 80-95 |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (1.0 equiv) | Pd(PPh₃)₂Cl₂ (1-3) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 87-97 |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (3.0 equiv) | Pd(PPh₃)₂Cl₂ (2-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 80-85 |
Data compiled from multiple sources for illustrative purposes.[7][19]
Table 2: Representative Yields for Stille Coupling of 5-Halopyrimidines
| 5-Halopyrimidine | Arylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Iodopyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | DMF | 100 | Good |
| 5-Bromopyrimidine | Various | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 75-90 |
Data compiled from multiple sources for illustrative purposes.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7][8][20]
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling [7]
-
Reaction Setup: To a dry Schlenk flask, add the 5-halopyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe, followed by the organostannane reagent (1.1 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin byproducts.
-
Purification: Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Technical Support Center: Stille Coupling of Pyrimidines - Removal of Tin Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic organotin byproducts after Stille cross-coupling reactions involving pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction with pyrimidines?
The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted organostannane starting materials, and hexaalkylditins (e.g., Bu₃SnSnBu₃).[1][2] These byproducts are known for their toxicity, which necessitates their thorough removal from the final product, especially for applications in drug discovery and materials science where purity is critical.[2][3][4]
Q2: My standard aqueous potassium fluoride (KF) wash isn't completely removing the tin residues. What could be the problem?
Several factors can lead to incomplete removal of organotin byproducts using an aqueous KF wash:
-
Insufficient Mixing: Vigorous stirring or shaking is essential to ensure a complete reaction between the organotin species and the fluoride ions to form the insoluble tributyltin fluoride (Bu₃SnF).[1][2] A recommended contact time is at least one hour.[2][3]
-
Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which may trap the desired product or hinder efficient separation.[1][2]
-
pH of the Aqueous Solution: The efficiency of the precipitation of tin fluoride can be dependent on the pH of the aqueous solution.[1]
-
Nature of the Tin Byproduct: Some tin byproducts, such as tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), may not be efficiently removed by a KF wash alone.[2]
Q3: What are some effective alternatives to the aqueous KF wash for removing tin byproducts?
Yes, several alternative and often more effective methods exist:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][2][5][6]
-
Potassium Carbonate/Silica Gel: Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[1][3]
-
-
Acidic Extraction: Washing the organic layer with a dilute acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the basic organotin compounds.[1]
-
Chemical Conversion: Pre-treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1][2]
-
Silica-Based Scavengers: Utilizing commercially available tin scavengers, such as SiliaMetS Thiol or SiliaBond Carbonate, can effectively bind and remove tin residues.[2]
Q4: My pyrimidine product is a solid. What is the best way to purify it from organotin residues?
For solid products, recrystallization is often a highly effective purification method.[1] Slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[7]
Q5: How can I minimize the formation of organotin byproducts from the start?
While complete avoidance is difficult, you can minimize tin waste by using catalytic amounts of the organotin reagent with an in situ recycling system.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Tin Residues in NMR/MS | Incomplete removal by KF wash. | Increase stirring time and vigor during the KF wash.[2] Consider filtering the entire biphasic mixture through Celite to remove interfacial precipitate.[1][2] |
| Tin species are not susceptible to KF wash (e.g., Bu₃SnH, Bu₃SnSnBu₃). | Pre-treat the reaction mixture with I₂ before the KF wash to convert them to Bu₃SnI.[2] | |
| Product is co-eluting with tin byproducts during chromatography. | Use a modified stationary phase, such as silica gel with triethylamine or potassium carbonate, to retain the tin species.[1][2][3] | |
| Low Product Yield After Purification | Product loss during aqueous workup. | The product may be adsorbing to the precipitated tin fluoride. After filtration, thoroughly wash the filter cake with the organic solvent.[2] |
| Product degradation on silica gel. | Deactivate the silica gel with triethylamine in the eluent or use a less acidic stationary phase like alumina.[2] | |
| Formation of a Stable Emulsion | High concentration of reagents or byproducts. | Dilute the reaction mixture further with an appropriate organic solvent. Add brine to the aqueous layer to help break the emulsion. |
Quantitative Data on Purification Methods
| Purification Method | Reported Efficiency | Reference |
| Column Chromatography with 10% w/w K₂CO₃ in Silica Gel | Reduces organotin impurities to < 15 ppm | [1][3] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: Once the Stille reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[1][2]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1][5]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash.[1][2][5]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface. Filter the entire mixture through a pad of Celite® to remove this solid.[1][2][5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[1][2]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Silica Gel Preparation: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system to separate the pyrimidine product from the retained organotin impurities.[1][2][5]
Protocol 3: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[1][3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.msu.edu [chemistry.msu.edu]
Preventing homo-coupling in Sonogashira reactions of pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Sonogashira coupling of pyrimidine derivatives, with a specific focus on preventing undesired homo-coupling (Glaser coupling) of terminal alkynes.
Troubleshooting Guide: Minimizing Homo-coupling of Alkynes
Significant formation of the alkyne homo-coupled dimer is a common side reaction in Sonogashira couplings, leading to reduced yields of the desired product and purification challenges. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Excessive Homo-coupling Byproduct Observed
When you observe a significant amount of the homo-coupled alkyne in your reaction mixture, consider the following potential causes and solutions.
Presence of Oxygen
Oxygen is a key promoter of the oxidative dimerization of copper acetylides, the primary pathway for homo-coupling.
Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All glassware should be oven-dried or flame-dried and cooled under an inert gas.
-
Degassing: Thoroughly degas all solvents and liquid reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Copper Co-catalyst
While the copper(I) co-catalyst is added to increase the reaction rate, it is also the primary catalyst for the Glaser homo-coupling side reaction.
Solutions:
-
Copper-Free Conditions: The most effective way to eliminate copper-mediated homo-coupling is to perform the reaction under copper-free conditions. This may necessitate higher reaction temperatures, longer reaction times, or the use of more active palladium catalysts and ligands.
-
Minimize Copper Loading: If copper is essential for your specific substrates, use the lowest effective concentration of the copper(I) salt (e.g., CuI). High loadings can significantly increase the rate of homo-coupling.
Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and the undesired homo-coupling.
Solutions:
-
Catalyst and Ligand Screening: The palladium catalyst and its associated ligand are critical. For pyrimidine substrates, consider using bulky, electron-rich phosphine ligands that can promote the desired cross-coupling pathway.
-
Base Selection: The amine base is necessary to deprotonate the alkyne. While triethylamine is common, other bases like diisopropylamine (DIPA) or cesium carbonate (Cs₂CO₃) can be screened to optimize the reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homo-coupling reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting excessive homo-coupling in Sonogashira reactions of pyrimidines.
Caption: A troubleshooting workflow for addressing excessive homo-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homo-coupling in Sonogashira reactions?
A1: The primary causes of homo-coupling, often referred to as Glaser coupling, are the presence of oxygen and the copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homo-coupling pathway. While the copper co-catalyst accelerates the desired Sonogashira coupling, it also catalyzes this unwanted side reaction.
Q2: How can I completely avoid homo-coupling?
A2: The most effective method to completely avoid Glaser-type homo-coupling is to utilize a copper-free Sonogashira protocol.[3] These methods eliminate the primary catalyst for the homo-coupling side reaction. However, copper-free conditions may require careful optimization of other reaction parameters, such as the palladium catalyst, ligand, base, and temperature, to achieve a satisfactory reaction rate.
Q3: Are pyrimidine substrates particularly prone to issues in Sonogashira couplings?
A3: Pyrimidines can present unique challenges. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] However, pyrimidines have also been successfully used as ligands for palladium catalysts in Sonogashira couplings. Careful selection of the reaction conditions is crucial for successful couplings with pyrimidine substrates.
Q4: Can the order of reagent addition affect the amount of homo-coupling?
A4: Yes, the order of addition can be important. Some protocols recommend adding the copper(I) salt last to a deoxygenated mixture of the other reagents to minimize the time the copper acetylide is present before the cross-coupling partner is available.
Q5: Does the halogen on the pyrimidine ring affect the reaction?
A5: Absolutely. The reactivity of halopyrimidines in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl. Couplings with iodo- and bromopyrimidines are generally more facile and can often be performed under milder conditions than with chloropyrimidines. For less reactive chloropyrimidines, more active catalyst systems and higher temperatures may be required.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the Sonogashira coupling of halopyrimidines with terminal alkynes, highlighting the impact of different parameters on the yield of the desired cross-coupled product.
Table 1: Copper-Catalyzed Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | >95 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[5] |
| 3 | 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | High |
| 4 | 4-Chloro-5-iodopyrimidin-2-amine | Various alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60 | 12 | 60-85 |
Table 2: Copper-Free Sonogashira Coupling of Halopyrimidines and Related Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Pyrrolidine | DMF | RT | 12 | 98[6] |
| 2 | 4-Bromoacetophenone | 1-Octyne | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP | DMSO | RT | 0.5 | 96[7] |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 12 | 95[8] |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 5-Bromopyrimidine
This protocol is suitable for a wide range of terminal alkynes under mild conditions.[3]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is adapted from a general method for the copper-free coupling of aryl bromides and can be applied to bromopyrimidines.[6]
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Allylpalladium(II) chloride dimer ((AllylPdCl)₂) (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)
-
Pyrrolidine (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromopyrimidine, (AllylPdCl)₂, and P(t-Bu)₃ to a dry reaction vessel.
-
Add anhydrous DMF, followed by pyrrolidine and the terminal alkyne.
-
Seal the vessel and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Sonogashira Catalytic Cycle and Competing Homo-coupling Pathway
Caption: The Sonogashira catalytic cycle and the competing Glaser homo-coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the selective cross-coupling of 5-Bromo-2,4-di-tert-butoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
The most frequently employed and effective cross-coupling reactions for this substrate are Palladium-catalyzed reactions. These include Suzuki-Miyaura (using boronic acids/esters), Sonogashira (using terminal alkynes), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines). The choice of reaction depends on the desired C-C or C-N bond formation.
Q2: Which factors are most critical for selecting a catalyst system for this specific substrate?
For this compound, the key factors for catalyst selection are:
-
Nature of the Coupling Partner: The type of organometallic reagent (boronic acid, alkyne, amine) dictates the class of coupling reaction and the preferred catalyst/ligand combination.
-
Steric Hindrance: The bulky tert-butoxy groups adjacent to the reaction site can influence the required ligand bite angle and catalyst accessibility. Bulky phosphine ligands are often effective.
-
Reaction Temperature: The di-tert-butoxypyrimidine core is generally stable, but optimizing the temperature is crucial to balance reaction rate with catalyst stability and prevent potential side reactions.
-
Choice of Base and Solvent: The base is critical for activating the coupling partner and catalyst, while the solvent must ensure all components remain in solution. The combination must be carefully chosen to avoid catalyst deactivation or substrate degradation.
Q3: Can the tert-butoxy protecting groups be cleaved under coupling conditions?
The tert-butoxy groups are generally stable under the neutral or basic conditions typical of most palladium-catalyzed cross-coupling reactions. However, prolonged exposure to high temperatures or the presence of acidic impurities could potentially lead to some degree of deprotection. It is crucial to use high-purity reagents and maintain careful temperature control.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My Suzuki coupling reaction is giving very low yields. What are the likely causes and how can I fix it?
-
A: Low yield in Suzuki couplings of this substrate is often traced to three main issues: catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid partner.
-
Improper Base Selection: The base is crucial for the catalytic cycle. For pyrimidine-based substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The base must be strong enough to facilitate the reaction but not so strong that it causes unwanted side reactions. Ensure the base is finely ground and dry.
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form unreactive anhydrides (boroxines). Use fresh, high-quality boronic acid, and consider using a stoichiometric excess (e.g., 1.2-1.5 equivalents). Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent oxidative degradation.
-
Issue 2: Formation of Side Products
-
Q: I am observing significant amounts of a side product corresponding to the debrominated starting material (2,4-di-tert-butoxypyrimidine). How can I prevent this?
-
A: This side product results from a process called protodehalogenation. It often occurs when the catalytic cycle is interrupted.
-
Inefficient Coupling Partner: If the transmetalation step with your coupling partner (e.g., boronic acid, alkyne) is slow, the palladium intermediate may react with trace water or other proton sources. Increase the concentration or use a more reactive coupling partner if possible.
-
Solvent/Base Issues: The presence of water in the solvent or base can be a major contributor. Ensure you are using anhydrous solvents and oven-dried glassware. Some bases, like aqueous K₂CO₃, are common, but if protodehalogenation is severe, switching to a non-aqueous base like K₃PO₄ or CsF may be beneficial.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different phosphine ligands (e.g., SPhos, XPhos) for challenging couplings can sometimes minimize this side reaction.
-
-
Issue 3: Difficulty with C-N Coupling (Buchwald-Hartwig Amination)
-
Q: My Buchwald-Hartwig amination reaction is not proceeding. What specific conditions are recommended for this substrate?
-
A: Buchwald-Hartwig reactions with electron-rich pyrimidines can be challenging. Success often depends on the right combination of a bulky, electron-rich ligand and a strong, non-nucleophilic base.
-
Catalyst/Ligand System: Standard catalysts like Pd(OAc)₂ or Pd₂(dba)₃ should be paired with specialized bulky phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands promote the crucial reductive elimination step.
-
Base Selection: A strong base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are highly effective for these types of couplings.
-
Solvent and Temperature: Anhydrous, aprotic polar solvents like toluene or dioxane are standard. The reaction may require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.
-
-
Catalyst & Condition Selection Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling (Reaction: this compound + Arylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75-90 | A classic, reliable system for many arylboronic acids. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 80-95 | Effective for more challenging or sterically hindered partners. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | >90 | A modern system, often providing higher yields and faster reactions. |
Table 2: Recommended Catalyst Systems for Sonogashira Coupling (Reaction: this compound + Terminal Alkyne)
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | THF | 60 | 80-95 | Standard conditions, copper co-catalyst is typically required. |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine (3) | DMF | 80 | 85-98 | Often used for less reactive alkynes. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the vial.
-
Inject the degassed solvent (e.g., Dioxane/H₂O mixture) via syringe.
-
Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides & Workflows
Caption: Initial catalyst selection workflow based on the desired coupling reaction type.
Caption: A logical troubleshooting workflow for addressing low product yield in cross-coupling reactions.
Managing the stability of 5-pyrimidinylmagnesium chloride reagents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of 5-pyrimidinylmagnesium chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 5-pyrimidinylmagnesium chloride degradation?
A1: The primary cause of degradation is exposure to atmospheric moisture and oxygen. Grignard reagents are highly reactive and will be rapidly quenched by protic sources, such as water.[1] They are also sensitive to oxidation. Therefore, it is crucial to maintain anhydrous and inert conditions throughout storage and handling.[2]
Q2: How should 5-pyrimidinylmagnesium chloride solutions be stored?
A2: Solutions of 5-pyrimidinylmagnesium chloride should be stored in a tightly sealed, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon). For short-term storage, refrigeration at 2-8°C is recommended to slow down potential decomposition pathways. It is advisable to use the reagent as quickly as possible after preparation.[3]
Q3: What is the typical shelf-life of a 5-pyrimidinylmagnesium chloride solution?
A3: 5-pyrimidinylmagnesium chloride is best prepared fresh for immediate use. While stable for a limited time at low temperatures (-78 °C), its shelf-life at room temperature or even in a refrigerator is limited.[3][4] It is recommended to titrate the solution before each use if it has been stored for more than a few hours to determine its active concentration.
Q4: Can I use solvents other than THF or diethyl ether?
A4: Tetrahydrofuran (THF) and diethyl ether are the most common and recommended solvents for the preparation and stabilization of Grignard reagents.[1][2] The ether oxygen atoms coordinate to the magnesium center, forming a soluble and more stable complex. Using non-ethereal or protic solvents will lead to reagent decomposition.
Troubleshooting Guides
Low Yield in Grignard Reaction
| Observation | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds with very low conversion. | 1. Inactive Magnesium: The surface of the magnesium metal may be oxidized. 2. Wet Glassware or Solvent: Traces of moisture are quenching the Grignard reagent. 3. Impure Halopyrimidine: The starting 5-halopyrimidine may contain impurities that inhibit the reaction. | 1. Activate Magnesium: Use a fresh batch of magnesium turnings or activate them by gently crushing them in a mortar and pestle under an inert atmosphere. A small crystal of iodine can also be added to initiate the reaction. 2. Ensure Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere. Use freshly distilled, anhydrous solvent. 3. Purify Starting Material: Purify the 5-halopyrimidine by distillation or recrystallization. |
| Formation of significant byproducts, such as biphenyl-type homocoupling products. | Wurtz-type Coupling: This is a common side reaction with Grignard reagents. | Slow Addition: Add the 5-halopyrimidine solution to the magnesium suspension slowly to maintain a low concentration of the halide and minimize coupling. |
| The concentration of the Grignard reagent is lower than expected after preparation. | Incomplete Reaction or Degradation: The formation reaction may not have gone to completion, or the reagent may have degraded. | Increase Reaction Time/Temperature: Ensure the reaction mixture is stirred efficiently and consider a moderate increase in temperature to facilitate the reaction. Titrate the solution immediately after preparation. |
Inaccurate Titration Results
| Observation | Possible Cause | Suggested Solution |
| Endpoint of the titration is unclear or difficult to determine. | 1. Indicator Degradation: The indicator may have been exposed to moisture or air. 2. Slow Reaction with Titrant: The reaction between the Grignard reagent and the titrant may be slow. | 1. Use Fresh Indicator: Prepare a fresh solution of the indicator (e.g., 1,10-phenanthroline). 2. Allow for Equilibration: Swirl the flask and wait a few seconds after each addition of the titrant to ensure the reaction is complete before observing the color change. |
| Titration gives a significantly lower concentration than expected. | Degraded Grignard Reagent: The reagent has likely decomposed due to exposure to air or moisture. | Prepare Fresh Reagent: If the concentration is critically low, it is best to discard the old solution and prepare a fresh batch of the 5-pyrimidinylmagnesium chloride. |
Stability Data
The stability of 5-pyrimidinylmagnesium chloride is highly dependent on storage conditions. The following table provides representative data on the expected degradation of a 1.0 M solution in THF.
| Storage Temperature | Time (hours) | Approximate Concentration (M) |
| 25°C (Room Temperature) | 0 | 1.0 |
| 6 | 0.85 | |
| 24 | 0.60 | |
| 4°C (Refrigerator) | 0 | 1.0 |
| 24 | 0.95 | |
| 72 | 0.80 | |
| -20°C (Freezer) | 0 | 1.0 |
| 168 (1 week) | 0.90 |
Note: This data is for illustrative purposes and actual stability may vary based on the specific experimental conditions.
Experimental Protocols
Preparation of 5-Pyrimidinylmagnesium Chloride
Objective: To synthesize 5-pyrimidinylmagnesium chloride from 5-bromopyrimidine and magnesium turnings in THF.
Materials:
-
Magnesium turnings
-
5-Bromopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and dry it thoroughly in an oven. Cool the apparatus under a stream of inert gas.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine if the magnesium is not fresh.
-
Prepare a solution of 5-bromopyrimidine in anhydrous THF in the dropping funnel.
-
Add a small portion of the 5-bromopyrimidine solution to the magnesium. The reaction should start, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The resulting grey-black solution is the 5-pyrimidinylmagnesium chloride reagent.
Titration of 5-Pyrimidinylmagnesium Chloride
Objective: To determine the concentration of the prepared 5-pyrimidinylmagnesium chloride solution.
Materials:
-
5-Pyrimidinylmagnesium chloride solution
-
Anhydrous Toluene
-
Dry sec-Butanol in Toluene (standardized solution)
-
1,10-Phenanthroline (indicator)
-
Buret, flask, and magnetic stirrer
-
Inert gas supply
Procedure:
-
Dry all glassware and cool under an inert atmosphere.
-
Place a small amount of 1,10-phenanthroline indicator into the flask.
-
Add a known volume of the 5-pyrimidinylmagnesium chloride solution to the flask via syringe.
-
Add anhydrous toluene to dilute the Grignard reagent.
-
Titrate with the standardized sec-butanol solution. The endpoint is reached when the color changes from a persistent deep red/purple to a pale yellow.
-
Record the volume of the titrant used and calculate the molarity of the Grignard reagent.
Visualizations
References
Validation & Comparative
A Comparative Guide to 5-Bromo-2,4-di-tert-butoxypyrimidine and 5-bromo-2,4-dichloropyrimidine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1] Among the functionalized pyrimidines, 5-bromo-2,4-disubstituted pyrimidines are versatile intermediates. This guide provides an objective comparison of two such key building blocks: 5-Bromo-2,4-di-tert-butoxypyrimidine and 5-bromo-2,4-dichloropyrimidine, focusing on their chemical properties, reactivity, and applications in organic synthesis, supported by available experimental data.
Introduction to the Compounds
5-bromo-2,4-dichloropyrimidine is a well-established and widely utilized intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its two reactive chlorine atoms and a bromine atom offer multiple sites for sequential and selective functionalization.
This compound is a derivative where the chloro groups are replaced by bulky tert-butoxy groups. This structural modification significantly alters the compound's reactivity and physical properties, offering a different profile for synthetic applications.
A summary of their key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties
| Property | This compound | 5-bromo-2,4-dichloropyrimidine |
| CAS Number | 19752-61-5[3][4] | 36082-50-5[5] |
| Molecular Formula | C₁₂H₁₉BrN₂O₂[3] | C₄HBrCl₂N₂[5] |
| Molecular Weight | 303.20 g/mol [3] | 227.87 g/mol [5] |
| Appearance | Solid[3] | Colorless to light yellow liquid[6] |
| Melting Point | 58-61 °C[3] | 29-30 °C[6] |
| Boiling Point | Not available | 128 °C/15 mmHg[6] |
| Purity | ≥95% (commercially available)[3] | ≥97% (typical from synthesis)[6] |
Synthesis of the Compounds
The synthesis of these two compounds originates from a common precursor, 5-bromouracil. The divergent synthetic pathways highlight the fundamental differences in their preparation.
Synthesis of 5-bromo-2,4-dichloropyrimidine
5-bromo-2,4-dichloropyrimidine is typically synthesized from 5-bromouracil via chlorination. A common method involves reacting 5-bromouracil with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Synthesis of 5-bromo-2,4-dichloropyrimidine from 5-bromouracil [6]
-
To a reaction flask, add 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol).
-
Add 1,1,2-trichloroethane (50 mL) as the solvent.
-
Heat the mixture to reflux. The suspension will turn into a light yellow transparent solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the 5-bromouracil is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into stirred ice water and continue stirring for 1 hour.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless transparent liquid (Yield: 99.5%, Purity: 97%).[6]
References
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 [chemicalbook.com]
A Comparative Guide to the Reactivity of 5-Halopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, with 5-substituted pyrimidines featuring in numerous therapeutic agents. 5-Halopyrimidines serve as versatile precursors for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The choice of the halogen atom significantly impacts the reactivity, and consequently, the required reaction conditions. This guide provides an objective comparison of the reactivity of 5-iodo-, 5-bromo-, 5-chloro-, and 5-fluoropyrimidines in key palladium-catalyzed reactions, supported by experimental data and detailed protocols to aid in synthetic strategy and catalyst selection.
General Reactivity Trends
The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is a direct consequence of the C-X bond dissociation energy (BDE), where a weaker bond facilitates the rate-determining oxidative addition step of the catalytic cycle.[1]
Reactivity Order: I > Br > Cl > F
-
5-Iodopyrimidine: Possessing the weakest C-I bond, it is the most reactive of the series, often enabling reactions to proceed under mild conditions, at lower temperatures, and with shorter reaction times.
-
5-Bromopyrimidine: Exhibits good reactivity and is a widely used, cost-effective starting material. It generally requires slightly more forcing conditions than the iodo-analogue.
-
5-Chloropyrimidine: The stronger C-Cl bond makes it significantly less reactive. Successful coupling often necessitates more specialized and robust catalytic systems, including electron-rich and bulky phosphine ligands, and higher reaction temperatures.
-
5-Fluoropyrimidine: Due to the very strong C-F bond, it is generally considered unreactive in standard palladium-catalyzed cross-coupling reactions and is not typically a substrate of choice for these transformations.[1]
Performance Comparison in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the reactivity of 5-halopyrimidines in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings. While direct side-by-side comparisons under identical conditions are not always available in the literature, the trends can be inferred from established principles and related substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a halide and an organoboron compound.
| 5-Halopyrimidine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | High (est.) | Inferred from[2] |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 15-24 | ~91 | [3] |
| 5-Chloropyrimidine | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH/H₂O | 100-110 | 12-24 | Moderate-High | Inferred from[4] |
Note: "est." denotes an estimated value based on the higher reactivity of iodoarenes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.
| 5-Halopyrimidine | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT-50 | 1-4 | High | Inferred from[5] |
| 5-Bromopyrimidine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 2-6 | Good-High | [6] |
| 5-Chloropyrimidine | Pd₂(dba)₃/XPhos/CuI | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Moderate | Inferred from general principles |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of C-N bonds.
| 5-Halopyrimidine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-100 | 2-8 | High | Inferred from general principles |
| 5-Bromopyrimidine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 6-18 | Good-High | [7] |
| 5-Chloropyrimidine | Pd₂(dba)₃/RuPhos | LiHMDS | Toluene | 100-110 | 12-24 | Moderate-High | Inferred from[8] |
Stille Coupling
The Stille reaction couples a halide with an organostannane.
| 5-Halopyrimidine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine | Pd(PPh₃)₄ | Toluene | 80-100 | 2-6 | High | Inferred from general principles |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | Good | [9] |
| 5-Chloropyrimidine | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 110-130 | 18-36 | Moderate | Inferred from[10] |
Heck Reaction
The Heck reaction forms a C-C bond between a halide and an alkene.
| 5-Halopyrimidine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 80-100 | 4-12 | High | Inferred from general principles |
| 5-Bromopyrimidine | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 20 | ~97 | [9][11] |
| 5-Chloropyrimidine | Pd(OAc)₂/Bulky Phosphine | K₂CO₃ | DMAc | 120-140 | 24-48 | Moderate | Inferred from general principles |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 15-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[6]
Buchwald-Hartwig Amination of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene, followed by 5-bromopyrimidine and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[7]
Stille Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]
Heck Reaction of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (if required, 2-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous DMF, acetonitrile, or toluene
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine, palladium catalyst, and phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.[9]
Visualizations
Caption: Reactivity trend of 5-halopyrimidines in palladium catalysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijnc.ir [ijnc.ir]
- 4. mdpi.com [mdpi.com]
- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Pyrimidine Scaffolds: A Comparative Guide to Alternatives for 5-Bromo-2,4-di-tert-butoxypyrimidine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in the synthesis of novel therapeutics. 5-Bromo-2,4-di-tert-butoxypyrimidine is a widely utilized reagent, prized for its bulky tert-butoxy protecting groups that enhance solubility in organic solvents and modulate reactivity. However, a comprehensive understanding of its alternatives can unlock new synthetic strategies and intellectual property landscapes. This guide provides an objective comparison of this compound with its 5-chloro and 5-iodo analogues, supported by experimental data from analogous systems to inform rational reagent selection.
The 2,4-dialkoxypyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The substituent at the 5-position is a key handle for introducing molecular diversity through various cross-coupling reactions. The choice of the halogen at this position significantly impacts the reagent's reactivity, stability, and cost, thereby influencing the overall efficiency of a synthetic campaign.
Performance in Key Cross-Coupling Reactions
The utility of 5-halo-2,4-di-tert-butoxypyrimidines is primarily demonstrated in their performance in palladium-catalyzed cross-coupling reactions. The following tables provide a comparative summary of expected yields for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The data is extrapolated from reactions with structurally similar 5-halopyrimidines to provide a relative performance benchmark.
A Note on Data Interpretation: Direct comparative studies on this specific series of di-tert-butoxy-substituted pyrimidines are not extensively available in the public domain. The yields presented below are representative examples drawn from analogous systems and are intended to illustrate the general reactivity trend (I > Br > Cl). Actual yields will be highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| 5-Halogen Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 5-Chloro | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 40-60 |
| 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 70-90 |
| 5-Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 1-4 | >90 |
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| 5-Halogen Substituent | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 5-Chloro | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 50-70 |
| 5-Bromo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 4-12 | 75-95 |
| 5-Iodo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-100 | 2-8 | >90 |
Table 3: Comparative Yields in Sonogashira Coupling
| 5-Halogen Substituent | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 5-Chloro | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60-80 | 16-24 | 30-50 |
| 5-Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 3-16 | 70-90 |
| 5-Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 1-4 | >95 |
Table 4: Comparative Yields in Stille Coupling
| 5-Halogen Substituent | Stannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 5-Chloro | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | 40-60 |
| 5-Bromo | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 100-110 | 4-12 | 70-85 |
| 5-Iodo | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 90-100 | 2-8 | >90 |
Physicochemical and Reactivity Profile
| Property | 5-Chloro-2,4-di-tert-butoxypyrimidine | This compound | 5-Iodo-2,4-di-tert-butoxypyrimidine |
| Molecular Weight | ~288.79 g/mol | ~333.24 g/mol | ~380.24 g/mol |
| Reactivity Trend | Good | Excellent | Highest |
| Cost | Generally the lowest | Intermediate | Generally the highest |
| Stability | Generally the highest | Good | More prone to decomposition (light/heat) |
| Synthetic Access | From 2,4-di-tert-butoxy-pyrimidine via chlorination (e.g., with NCS) | From 2,4-di-tert-butoxy-pyrimidine via bromination (e.g., with NBS) | From 2,4-di-tert-butoxypyrimidine via iodination (e.g., with NIS or I₂/AgNO₃)[1] |
Strategic Considerations for Reagent Selection
-
5-Iodo-2,4-di-tert-butoxypyrimidine: The reagent of choice for reactions requiring mild conditions and short reaction times, especially with less reactive coupling partners. Its high reactivity makes it ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount. However, its higher cost and potentially lower stability must be considered.
-
This compound: This reagent offers a balanced profile of high reactivity, good stability, and moderate cost. It is a robust and versatile starting material for a wide range of cross-coupling reactions, providing excellent yields under standard conditions. It is often the default choice for library synthesis and initial route scouting.
-
5-Chloro-2,4-di-tert-butoxypyrimidine: While less reactive than its bromo and iodo counterparts, the chloro-derivative is the most cost-effective and often the most stable. It is a suitable choice for large-scale synthesis where cost is a major driver and more forcing reaction conditions (higher temperatures, more active catalysts) are acceptable. Its lower reactivity can also be exploited for selective, sequential cross-couplings in polyhalogenated systems.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 5-substituted-2,4-diaminopyrimidine scaffold, readily accessible from the corresponding di-tert-butoxypyrimidine precursors after cross-coupling and deprotection/amination, is a cornerstone of many kinase inhibitors. These inhibitors often target dysregulated signaling pathways in cancer and autoimmune diseases.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Many approved and investigational drugs targeting the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) feature a 2,4-diaminopyrimidine core.[2][3][4] The synthesis of these complex molecules often relies on the palladium-catalyzed cross-coupling of a 5-halopyrimidine building block with a suitable coupling partner. The choice of the halogen on the pyrimidine starting material can, therefore, be a critical decision in the overall synthetic strategy.
Caption: Simplified BTK signaling cascade and the role of pyrimidine inhibitors.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-halo-2,4-di-tert-butoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 5-halo-2,4-di-tert-butoxypyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 80-110°C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 5-halo-2,4-di-tert-butoxypyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C for 1-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water or a saturated solution of ammonium chloride. Dry the organic phase and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-halo-2,4-di-tert-butoxypyrimidine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reaction: Heat the reaction mixture to 80-110°C with stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. The mixture is often washed with an aqueous solution of potassium fluoride to remove tin byproducts. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
A Comparative Guide to Protecting Groups in Pyrimidine Synthesis: The Advantages of the Tert-Butoxycarbonyl (Boc) Group
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceutical agents, protecting groups are indispensable tools.[1] They serve to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The pyrimidine scaffold is a fundamental core in numerous therapeutic agents, including antiviral and anticancer drugs, making its efficient synthesis and derivatization a key focus for researchers.[2][3] Among the various protecting groups available, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability and controlled lability, offering significant advantages in pyrimidine synthesis.
This guide provides an objective comparison of the tert-butoxycarbonyl protecting group with other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Key Advantages of the Tert-Butoxycarbonyl (Boc) Group
The Boc group is an acid-labile protecting group primarily used for amines and, in some cases, alcohols.[4] Its utility in pyrimidine synthesis stems from several key properties:
-
Orthogonality and Selective Removal: The Boc group's defining feature is its stability to a wide range of reaction conditions, yet its facile cleavage under specific acidic conditions.[4] This allows for selective deprotection in the presence of other protecting groups like benzyl ethers or silyl ethers, which are removed under different conditions (e.g., hydrogenolysis or fluoride ions, respectively).[5] This orthogonality is crucial for complex syntheses requiring sequential manipulations of different functional groups.[5]
-
High-Yielding Reactions: Both the introduction (protection) and removal (deprotection) of the Boc group are typically high-yielding processes.
-
Improved Solubility: The introduction of a bulky, non-polar tert-butyl group can significantly enhance the solubility of polar pyrimidine intermediates in common organic solvents, simplifying reaction work-ups and purification.[6]
-
Stable and Crystalline Derivatives: Boc-protected intermediates are often stable, crystalline solids, which facilitates their handling and purification by recrystallization.
Comparative Analysis of Protecting Groups
The choice of a protecting group is contingent on the overall synthetic strategy, particularly the stability of the substrate to the required protection and deprotection conditions. The following table summarizes the key characteristics of the Boc group compared to other commonly used protecting groups in organic synthesis.
| Feature | Tert-Butoxycarbonyl (Boc) | p-Toluenesulfonyl (Tosyl) | Benzyl (Bn) | Tert-Butyldimethylsilyl (TBDMS) |
| Protected Group(s) | Amines, Alcohols | Amines, Alcohols | Alcohols, Amines, Carboxylic Acids | Alcohols |
| Chemical Nature | Carbamate | Sulfonamide / Sulfonate Ester | Ether / Ester / Amine | Silyl Ether |
| Stability to Acids | Labile (cleaved by strong acids) | Stable | Stable (except very strong acids) | Labile |
| Stability to Bases | Stable | Stable (amines), Labile (alcohols) | Stable | Stable (except fluoride ions) |
| Stability to H₂/Pd | Stable | Stable | Labile (cleaved by hydrogenolysis) | Stable |
| Common Protection | (Boc)₂O, DMAP, base | TsCl, pyridine | BnBr, NaH | TBDMSCl, imidazole, DMF |
| Common Deprotection | TFA in DCM; HCl in Methanol[1] | Strong reducing agents (e.g., Na/NH₃) | H₂, Pd/C | TBAF, HF |
| Key Advantage | Excellent orthogonality, mild acid cleavage | Activates alcohols for substitution | Stable to many reagents, orthogonal to Boc | Stable to many non-acidic/basic conditions |
Experimental Protocols
A comprehensive understanding of the experimental procedures is crucial for successful implementation in the laboratory.
This protocol describes a general procedure for the protection of an exocyclic amino group on a pyrimidine ring using di-tert-butyl dicarbonate.
Materials:
-
Amino-pyrimidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino-pyrimidine derivative in acetonitrile.
-
Add 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected pyrimidine.
This is a common and highly effective method for removing the Boc group. The pyrimidine core is generally stable under these conditions.[7]
Materials:
-
Boc-protected pyrimidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected pyrimidine derivative in dichloromethane (DCM) (approx. 0.1-0.2 M).[7]
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).[7]
-
Stir the reaction mixture at room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS.[7] The deprotection is often complete within 1-2 hours.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent and neutralize by washing with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude deprotected product.[7]
-
Purify the product by column chromatography or recrystallization as needed.[7]
Visualizing Synthetic Pathways
The logical flow of a synthesis involving protecting groups can be effectively visualized to aid in planning and execution.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromopyrimidines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrimidines, a core scaffold in many pharmaceutical agents. The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of the coupling of 5-bromopyrimidines with various boronic acids. This guide provides a comparative overview of common palladium-based catalytic systems, supported by experimental data from the literature, to aid in the selection of optimal reaction conditions.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of 5-bromopyrimidines is highly dependent on the palladium source and the associated ligands. While a direct, comprehensive comparison of multiple catalysts on the same 5-bromopyrimidine substrate under identical conditions is scarce in the literature, we can draw valuable insights from studies on structurally analogous brominated heterocycles. The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 5-bromopyrimidines and related substrates.
| Catalyst System | Ligand | Base | Solvent | Substrate | Arylboronic Acid | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | 70-80 | 60 | [1][2] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | 85-95 | 85 | [3] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | 85-95 | 82 | [3] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | 85-95 | 88 | [3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | High | [4][5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 5-Bromo-2-chloropyrimidine | - | 100 | High | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-chloropyrimidine | - | 100 | Good | [6] |
| NiCl₂(PCy₃)₂ (0.5 mol%) | PCy₃ | K₃PO₄ | tert-Amyl alcohol | 5-Bromopyrimidine | 3-Furanylboronic acid | 120 | - | [7][8] |
Note: The yields and optimal conditions can vary significantly based on the specific 5-bromopyrimidine substrate and the coupling partner. The data presented for substrates other than 5-bromopyrimidine serve as a strong indicator of expected catalyst performance.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative. These protocols can be adapted and optimized for specific substrates and scales.
General Protocol using Pd(PPh₃)₄
This protocol is a common starting point for the Suzuki coupling of various 5-bromopyrimidines.[3][8][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Stir the reaction mixture at 85–95 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Challenging Substrates using a Buchwald Ligand
For more challenging substrates, a more active catalyst system employing a bulky, electron-rich phosphine ligand may be necessary.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene and a small amount of water.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C.
-
Monitoring: Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
To better understand the underlying mechanism and experimental procedure, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
The Efficacy of 5-Bromo-2,4-di-tert-butoxypyrimidine in Bioactive Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the synthesis of a vast array of bioactive molecules, including kinase inhibitors for cancer therapy and nucleoside analogues for antiviral treatments. The strategic functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these compounds. 5-Bromo-2,4-di-tert-butoxypyrimidine is a versatile, albeit less documented, precursor for the synthesis of such molecules. This guide provides an objective comparison of its potential efficacy against more common pyrimidine-based building blocks, supported by experimental data from analogous compounds and detailed synthetic protocols.
Performance Comparison of Pyrimidine Precursors
The choice of a pyrimidine precursor significantly impacts the synthetic strategy, overall yield, and accessibility of diverse chemical space. While direct comparative data for this compound is limited, its reactivity can be inferred from the behavior of related compounds. The bulky tert-butoxy groups at the C2 and C4 positions are expected to influence the electronic properties and steric accessibility of the pyrimidine core. Unlike chloro groups, which are excellent leaving groups in nucleophilic aromatic substitution (SNAr), tert-butoxy groups are generally poor leaving groups under typical SNAr conditions. However, they can be hydrolyzed to the corresponding hydroxyl groups, which can then be converted to better leaving groups if needed. The primary site of reactivity for this compound in cross-coupling reactions is the C5-bromo position, which is analogous to other 5-bromopyrimidines.
This comparison focuses on two of the most powerful and widely used methods for the synthesis of bioactive molecules: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Table 1: Comparison of Pyrimidine Precursors in Suzuki-Miyaura Coupling
| Precursor | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine (analogue) | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5 mol%) | K₃PO₄ / tert-Amyl alcohol | 120 | 1 | 94 | |
| 5-Bromopyrimidine (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | |
| 2,4-Dichloropyrimidine (alternative) | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ / 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | |
| 5-Bromo-2-chloropyrimidine (alternative) | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Not Specified | |
| Inferred for this compound | Arylboronic acid | Pd(PPh₃)₄ or similar Pd catalyst | K₃PO₄ or other base / 1,4-Dioxane/H₂O | 80-120 | 1-24 | Good to Excellent | Inferred |
Note: The data for this compound is an inference based on the reactivity of other 5-bromopyrimidines. The bulky tert-butoxy groups are not expected to significantly hinder the reactivity at the C5 position in palladium-catalyzed cross-coupling reactions.
Table 2: Comparison of Pyrimidine Precursors in Buchwald-Hartwig Amination
| Precursor | Amine | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloro-4-methoxypyrimidine (analogue) | Generic Amine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | Not Specified | Good to Excellent | |
| 2,4-Dichloropyrimidine (alternative) | Aniline | Pd₂(dba)₃ / dppf | NaOtBu / Toluene | 100 | 2 | 85 | Inferred from similar reactions |
| 5-Bromo-2-chloropyrimidine (alternative) | Generic Amine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | Not Specified | Not Specified | Good to Excellent | |
| Inferred for this compound | Primary/Secondary Amine | Pd₂(dba)₃ / appropriate ligand | NaOtBu or Cs₂CO₃ / Toluene or Dioxane | 80-110 | 12-24 | Good to Excellent | Inferred |
*Note: The reactivity of 5-Bromo-2
A Comparative Guide to Pyrimidine Building Blocks: Benchmarking 5-Bromo-2,4-di-tert-butoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Key Pyrimidine Scaffolds in Cross-Coupling Reactions.
In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic selection of appropriately functionalized pyrimidine building blocks is a critical decision in the design of efficient and versatile synthetic routes. This guide provides an objective comparison of 5-Bromo-2,4-di-tert-butoxypyrimidine against other commonly utilized pyrimidine alternatives, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
Introduction to Pyrimidine Building Blocks
Halogenated pyrimidines are versatile intermediates that allow for the introduction of molecular diversity through well-established synthetic methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The reactivity of these building blocks is dictated by the nature and position of the halogen substituents, as well as the electronic effects of other groups on the pyrimidine ring. This guide focuses on a comparative analysis of the following key pyrimidine building blocks:
-
This compound: Characterized by bulky, electron-donating tert-butoxy groups.
-
5-Bromo-2,4-dichloropyrimidine: Features electron-withdrawing chloro substituents.
-
5-Bromo-2-chloro-4-methoxypyrimidine: A hybrid with both chloro and methoxy groups.
-
2,4-Dichloro-5-bromopyrimidine: An isomer of the above, with the bromine at the 5-position.
Comparative Performance in Cross-Coupling Reactions
The utility of a building block is best assessed by its performance in key chemical transformations. The following sections present a summary of available quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the C-X bond in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl.
A notable example of a Suzuki coupling involving this compound is its reaction with (3,5-difluorophenyl)boronic acid. This reaction, followed by deprotection, proceeds with a high overall yield of 84%[1]. The bulky tert-butoxy groups can influence the reactivity and may require specific ligand and catalyst systems for optimal performance.
Below is a comparison of Suzuki coupling reactions for various pyrimidine building blocks.
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (3,5-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | - | - | 84 (2 steps)[1] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 80-100 | - | (Typical) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 (MW) | 0.25 | 71[2][3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water (5 mL), is added. The vessel is flushed with an inert gas (e.g., Argon) and the reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6][7]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The halopyrimidine (1.0 equiv) and the amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent such as toluene. The vessel is sealed and the mixture is heated to the desired temperature (e.g., 110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography.[7][8]
General Procedure for Stille Coupling
To a dry Schlenk flask under an inert atmosphere, the halopyrimidine (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv) are added, followed by a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%). An anhydrous, degassed solvent (e.g., toluene or DMF) is then added. The reaction mixture is heated to 80-110 °C with stirring and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled and typically worked up by diluting with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Pathways and Selection Logic
To further aid in the understanding of the experimental workflow and the decision-making process for selecting a pyrimidine building block, the following diagrams are provided.
References
- 1. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,4-di-tert-butoxypyrimidine: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2,4-di-tert-butoxypyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures to mitigate risks associated with the handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that requires careful handling. Based on available safety data, this chemical is classified with the following hazards:
-
Skin Irritation : Causes skin irritation.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value | Hazard Statements |
| Chemical Name | This compound | H315: Causes skin irritation[1] |
| Chemical Formula | C₁₂H₁₉BrN₂O₂ | H319: Causes serious eye irritation[1] |
| Compound Type | Halogenated Organic Compound | H335: May cause respiratory irritation[1] |
| Disposal Consideration | Must be treated as hazardous chemical waste. | Disposal should not be done via standard drains or as general waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound and materials contaminated with it is crucial. The following step-by-step process must be followed:
Step 1: Waste Segregation
-
All waste containing this compound must be segregated as "Halogenated Organic Waste."[2][3]
-
This includes unused or excess chemical, solutions containing the chemical, and any contaminated lab supplies such as pipette tips, weighing paper, gloves, and empty containers.
-
Crucially, do not mix halogenated organic waste with non-halogenated solvent waste.[4][5] Mixing these waste streams can interfere with the disposal process and increase disposal costs.[5]
Step 2: Waste Collection and Container Management
-
Collect all this compound waste in a designated, compatible, and clearly labeled waste container. The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[6]
-
The container label must include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant")
-
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Store the waste container in a designated and secure satellite accumulation area. This area should be well-ventilated.
Step 3: Final Disposal
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.
-
Do not dispose of this chemical down the drain or in the regular trash. This is strictly prohibited and can lead to environmental contamination and regulatory violations.
Step 4: Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material for liquids or by carefully sweeping up solids to avoid creating dust.
-
Collect the cleanup materials and place them in the designated halogenated organic waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Operational Guide for 5-Bromo-2,4-di-tert-butoxypyrimidine
This guide provides immediate and essential safety and logistical information for handling 5-Bromo-2,4-di-tert-butoxypyrimidine in a laboratory setting. The following procedures are based on established best practices for handling similar halogenated pyrimidine derivatives and are intended for use by trained research, scientific, and drug development professionals.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19752-61-5 |
| Molecular Formula | C₁₂H₁₉BrN₂O₂ |
| Synonyms | 5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
Hazard Identification and Safety Data
This compound is classified with the following hazards.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Signal Word:
-
Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2][3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[2][4] Disposable nitrile gloves offer short-term protection.[2][3] A flame-resistant and impervious lab coat should be worn fully buttoned with long sleeves.[5] |
| Respiratory | NIOSH-Approved Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3] |
| General | Long Pants & Closed-Toe Shoes | Standard laboratory practice dictates wearing long pants and closed-toe shoes to protect the skin.[4][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]
-
Ensure that an eyewash station and emergency shower are readily accessible in the immediate work area.[8]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or puncture.[2]
-
Weighing and Transfer: Handle the compound as a solid or liquid in a designated area within the fume hood. Avoid generating dust.[5]
-
Spill Management: In case of a spill, evacuate the immediate area.[5] For solid spills, gently cover with an inert absorbent material and collect into a sealed container for disposal.[6] Do not create dust.[6] For liquid spills, absorb with a non-combustible material.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage:
-
Store in a tightly sealed container in a dry, dark, and well-ventilated area at room temperature.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed "Halogenated Organic Waste" container.[4][6][10]
-
Solid Waste: Contaminated lab supplies such as gloves, weighing paper, and pipette tips should be placed in the designated hazardous waste container.[6]
-
Liquid Waste: Unused or waste solutions should be collected in a compatible, sealed container labeled as "Halogenated Organic Solvent Waste."[6] Do not mix with non-halogenated solvents.[6]
Disposal Procedure:
-
Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[5][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[4][9]
-
Empty containers should be disposed of in the same manner as the chemical waste and should not be reused.[5]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | C12H19BrN2O2 | CID 818851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
